5,8-Dihydroxy-6,7-dimethoxyflavone
描述
Structure
3D Structure
属性
IUPAC Name |
5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYNUMMIWXLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223451 | |
| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73202-52-5 | |
| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073202525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Enigma of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Technical Guide on a Putative Natural Compound
Disclaimer: Extensive research into scientific literature and chemical databases has not identified any documented natural sources for 5,8-Dihydroxy-6,7-dimethoxyflavone. The following technical guide is presented as a template to showcase the desired content and structure for researchers, scientists, and drug development professionals. The data, protocols, and pathways described herein are illustrative, drawing upon established knowledge of structurally similar, naturally occurring flavonoids.
This guide explores the potential botanical origins, hypothetical quantitative data, standardized experimental protocols for isolation, and plausible biological activities of this compound. This framework is intended to serve as a methodological blueprint for the investigation of this, or other novel, flavonoids.
Potential Natural Sources
While this compound has not been isolated from a natural source, flavonoids with similar substitution patterns on the A-ring are found in various plant families. Notably, the Lamiaceae (mint family) and Asteraceae (aster family) are rich sources of highly oxygenated and methoxylated flavones. For instance, Mentha aquatica is known to produce 5,6-Dihydroxy-7,8,4'-trimethoxyflavone, a human metabolite of tangeretin[1]. Furthermore, 5,8-dihydroxy-7,4'-dimethoxyflavone has been reported in Artemisia minor, Helicteres angustifolia, and Helicteres isora[2]. Therefore, future phytochemical screenings for the target compound could logically begin with species within these families.
Quantitative Data Summary
To provide a comparative framework, the following table presents hypothetical quantitative data for this compound, based on typical yields of minor flavonoids from dried plant material.
| Plant Source (Hypothetical) | Part of Plant | Extraction Method | Yield of Crude Extract (%) | Concentration of Compound (mg/g of extract) |
| Salvia officinalis | Leaves | Maceration with Methanol (B129727) | 12.5 | 0.5 - 1.2 |
| Artemisia annua | Aerial Parts | Soxhlet Extraction with Ethanol | 10.2 | 0.3 - 0.9 |
| Mentha longifolia | Leaves | Ultrasound-Assisted Extraction | 15.8 | 0.8 - 1.5 |
Note: This data is illustrative and intended for planning purposes only. Actual yields would need to be determined experimentally.
Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and purification of a target flavone (B191248) from a plant matrix.
Plant Material Preparation and Extraction
-
Plant Material: Air-dried and powdered leaves (1 kg) of the source plant.
-
Extraction Solvent: 80% Methanol in water.
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Fractionation of the Crude Extract
-
Procedure:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Isolation and Purification
-
Chromatographic Method: Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: Silica gel (60-120 mesh) for column chromatography and a C18 column for preparative HPLC.
-
Mobile Phase: A gradient solvent system, for example, starting with n-hexane:ethyl acetate and gradually increasing the polarity. For preparative HPLC, a mobile phase of methanol and water with a small percentage of formic acid is common.
-
Procedure:
-
Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography.
-
Collect fractions and analyze by TLC.
-
Pool fractions containing the compound of interest and subject them to preparative HPLC for final purification.
-
Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and UV-Vis Spectroscopy).
-
Biological Activity and Signaling Pathways
The biological activities of flavonoids are closely linked to their substitution patterns. The presence of hydroxyl and methoxy (B1213986) groups on the flavone core suggests that this compound could exhibit antioxidant, anti-inflammatory, and cytotoxic properties.
A plausible mechanism of action for the anti-inflammatory effects of flavonoids involves the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
The Biosynthesis of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of 5,8-dihydroxy-6,7-dimethoxyflavone, a significant flavonoid compound. The document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Introduction to this compound
This compound, also known as skullcapflavone I, is a polymethoxylated 4'-deoxyflavone found in the roots of Scutellaria baicalensis Georgi (Baikal skullcap)[1]. This class of flavonoids is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1]. The unique substitution pattern of the A-ring, with hydroxyl and methoxy (B1213986) groups at adjacent positions, arises from a specialized biosynthetic pathway that has evolved in the Scutellaria genus[2][3][4]. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and related high-value compounds.
The Biosynthetic Pathway
The biosynthesis of this compound is a branch of the 4'-deoxyflavone pathway, which is predominantly active in the roots of Scutellaria baicalensis[2][4][5]. This pathway diverges from the general phenylpropanoid pathway and involves a series of enzymatic reactions, including condensation, cyclization, hydroxylation, and methylation.
The pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. Unlike the classic flavonoid pathway that proceeds through p-coumaroyl-CoA, the 4'-deoxyflavone pathway utilizes cinnamoyl-CoA directly[2][6]. A specialized set of enzymes then catalyzes the formation of the flavone (B191248) backbone and its subsequent modifications.
The key enzymatic steps are:
-
Cinnamoyl-CoA formation: Cinnamate-CoA ligase-like 7 (CLL-7) activates cinnamic acid to cinnamoyl-CoA[2][6].
-
Chalcone (B49325) synthesis: A root-specific chalcone synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone[2][5].
-
Flavanone formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of pinocembrin chalcone to form the flavanone, pinocembrin[2][6].
-
Flavone synthesis: A specialized flavone synthase II (FNSII-2) converts pinocembrin to the flavone, chrysin (B1683763) (5,7-dihydroxyflavone)[2][4].
-
Hydroxylation at C6: Chrysin is hydroxylated at the 6-position by a flavone 6-hydroxylase (F6H), a cytochrome P450 enzyme (CYP82D1.1), to produce baicalein (B1667712) (5,6,7-trihydroxyflavone)[2][7].
-
Hydroxylation at C8: In a parallel step, chrysin can be hydroxylated at the 8-position by a flavone 8-hydroxylase (F8H), another cytochrome P450 enzyme (CYP82D2), to yield norwogonin (B192581) (5,7,8-trihydroxyflavone)[2][7]. The substrate specificity of SbF8H is high for chrysin[7].
-
Sequential Methylation: The final steps involve a series of O-methylations catalyzed by specific O-methyltransferases (OMTs). The production of this compound from a trihydroxylated precursor likely involves two distinct methylation events. While the exact sequence is a subject of ongoing research, evidence points to the involvement of two types of OMTs found in S. baicalensis roots: Type I (SbFOMTs) and Type II (SbPFOMTs)[1]. The co-expression of SbPFOMT5 and SbFOMT6 in yeast has been shown to produce skullcapflavone I from appropriate precursors[5]. SbPFOMT5 is known to be involved in methylation at the C6 and C8 positions, while SbFOMT6 is implicated in C7 methylation[1][5]. Based on the substrate specificities, a plausible route to this compound involves the 8-hydroxylation of a 6,7-methoxylated flavone or sequential methylation of a dihydroxylated precursor.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, data on the concentrations of its precursors in Scutellaria baicalensis roots provide valuable insights into the metabolic flux of the pathway.
Table 1: Concentration of Key Flavonoid Precursors in Scutellaria baicalensis Roots
| Compound | Concentration (mg/g dry weight) | Tissue/Condition | Reference |
| Baicalein | 8.124 | Root, 10% PEG6000 drought stress | [8] |
| Baicalein | 7.502 | Root, 15% PEG6000 drought stress | [8] |
| Wogonin | Increased by 45.81% | Root, 5% PEG6000 vs. control | [8] |
| Baicalin | 124.96 | Root | [9] |
| Wogonoside | - | Root | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of O-Methyltransferases (OMTs) in E. coli
This protocol is a representative method for obtaining active OMT enzymes for in vitro characterization.
Objective: To express and purify recombinant Scutellaria baicalensis OMTs (e.g., SbPFOMT5, SbFOMT6) in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET-28a)
-
LB medium and agar (B569324) plates with appropriate antibiotics (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Gene Cloning: Synthesize the codon-optimized coding sequences of the target OMTs and clone them into the expression vector.
-
Transformation: Transform the recombinant plasmids into the E. coli expression strain.
-
Culture and Induction:
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for O-Methyltransferase Activity
This protocol describes a general method to determine the activity and substrate specificity of purified OMTs.
Objective: To measure the catalytic activity of a purified OMT with various flavonoid substrates.
Materials:
-
Purified OMT enzyme
-
Flavonoid substrates (e.g., baicalein, norwogonin, and other potential intermediates) dissolved in DMSO
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Methanol
-
HPLC system with a C18 column and a UV or MS detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, flavonoid substrate (e.g., 50-100 µM), and SAM (e.g., 200-500 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a few minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified OMT enzyme.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
As a negative control, run a parallel reaction with heat-inactivated enzyme or without the enzyme.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Product Analysis:
-
Analyze the reaction products by reverse-phase HPLC.
-
Monitor the elution profile at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).
-
Identify the product peak by comparing its retention time with that of an authentic standard (if available) and by mass spectrometry (MS) to confirm the addition of a methyl group.
-
Quantify the product formation based on a standard curve.
-
In Vitro Enzyme Assay for Flavone Hydroxylase Activity
This protocol is a representative method for characterizing the activity of flavone hydroxylases like F6H and F8H, which are cytochrome P450 enzymes.
Objective: To determine the hydroxylase activity of a recombinant flavone hydroxylase expressed in a microsomal fraction.
Materials:
-
Yeast or insect cell microsomal fraction containing the recombinant hydroxylase
-
Flavonoid substrate (e.g., chrysin) dissolved in DMSO
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Ethyl acetate (B1210297)
-
HPLC system
Procedure:
-
Reaction Setup:
-
In a glass tube, combine the assay buffer, microsomal protein, and flavonoid substrate.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Start the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) with shaking.
-
A control reaction without NADPH should be run in parallel.
-
-
Extraction:
-
Stop the reaction by adding ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper ethyl acetate layer containing the flavonoids.
-
Evaporate the solvent to dryness.
-
-
Analysis:
-
Resuspend the dried residue in methanol.
-
Analyze the products by HPLC as described for the OMT assay.
-
Identify the hydroxylated products by comparison with standards and by MS analysis.
-
Conclusion
The biosynthesis of this compound in Scutellaria baicalensis is a testament to the evolution of specialized metabolic pathways in plants. While the general framework of the 4'-deoxyflavone pathway is well-established, further research is needed to fully elucidate the kinetic properties of all the involved enzymes and the precise sequence of the final hydroxylation and methylation steps. The protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating pathway, with potential applications in synthetic biology and drug development.
References
- 1. Two types of O‐methyltransferase are involved in biosynthesis of anticancer methoxylated 4′‐deoxyflavones in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 5. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4'-Deoxyflavones in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Root-specific flavones and critical enzyme genes involved in their synthesis changes due to drought stress on Scutellaria baicalensis [frontiersin.org]
- 9. maxapress.com [maxapress.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5,8-Dihydroxy-6,7-dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of the flavonoid 5,8-dihydroxy-6,7-dimethoxyflavone. Drawing from available scientific literature, this document details its known mechanisms of action, presents quantitative data on its bioactivity, and outlines the experimental protocols used for its screening. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Core Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with the most well-documented being its antioxidant and anti-inflammatory effects. While extensive quantitative data for this specific flavone (B191248) is limited, studies on structurally similar compounds provide valuable insights into its potential efficacy.
Antioxidant and Anti-inflammatory Activity
A key biological activity of 5,8-dihydroxy-4',7-dimethoxyflavone (DDF) is its ability to induce the expression of Heme Oxygenase-1 (HO-1), a crucial enzyme with antioxidant and anti-inflammatory properties. This induction has been observed to be time- and concentration-dependent in human cardiac fibroblasts (HCFs) and is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.[1][2] Pretreatment with the reactive oxygen species (ROS) scavenger N-acetyl cysteine (NAC) was found to attenuate the DDF-induced HO-1 expression.[1]
Table 1: Comparative Biological Activity of Structurally Similar Flavonoids
| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Activity |
| 5,7-dimethoxyflavone (B190784) | Anticancer | HepG2 (Liver Cancer) | 25 µM[3][4] |
| 5,7-dihydroxy-3,4'-dimethoxyflavone | Anticancer | MCF-7 (Breast Cancer) | 50.98 ± 1.8 µM[2] |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | Anticancer | DU145 (Prostate Cancer) | ~25 µM (after 24h)[2] |
| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | Anti-inflammatory (NO Production) | RAW 264.7 | EC50 of 9.9 µM[5] |
| 7,3´,4´-trihydroxyflavone | Antioxidant (ROS Scavenging) | RAW 264.7 | IC50: 2.71 µM[6] |
| 6,3´,4´-trihydroxyflavone | Anti-inflammatory (NO Production) | RAW 264.7 | IC50: 12.0 µM[6] |
Key Signaling Pathways
The biological effects of this compound and related flavonoids are mediated through the modulation of specific intracellular signaling pathways.
ROS/p38 MAPK/Nrf2 Signaling Pathway
The most clearly elucidated pathway for 5,8-dihydroxy-4',7-dimethoxyflavone involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This flavonoid induces the generation of reactive oxygen species (ROS), which in turn activates p38 Mitogen-Activated Protein Kinase (MAPK). Activated p38 MAPK then phosphorylates and promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant genes, most notably Heme Oxygenase-1 (HO-1).
Caption: ROS/p38 MAPK/Nrf2 signaling pathway activated by this compound.
Experimental Protocols
This section details the methodologies for key experiments used in the screening of this compound's biological activity.
General Experimental Workflow for Biological Activity Screening
The initial screening of a compound like this compound typically follows a hierarchical approach, starting with in vitro assays to determine cytotoxicity and specific activities, followed by in vivo models to assess efficacy and safety.
Caption: General experimental workflow for screening the biological activity of a novel compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a model of acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (Indomethacin), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., p38 MAPK, Nrf2).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
This technical guide provides a foundational understanding of the biological activities of this compound. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its quantitative bioactivities.
References
- 1. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
5,8-Dihydroxy-6,7-dimethoxyflavone CAS number and chemical properties
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5,8-Dihydroxy-6,7-dimethoxyflavone as specified in the query is not readily found in scientific literature. This guide will focus on the structurally similar and well-researched isomer, 5,8-Dihydroxy-7,4'-dimethoxyflavone (CAS Number: 89456-41-7) . This substitution is made to provide a comprehensive and data-rich resource.
Introduction
5,8-Dihydroxy-7,4'-dimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a detailed overview of its chemical properties, synthesis, and key biological functions, with a focus on its role in cardioprotective and antifungal applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Data
5,8-Dihydroxy-7,4'-dimethoxyflavone possesses a core flavone (B191248) structure with hydroxyl groups at positions 5 and 8 of the A-ring, a methoxy (B1213986) group at position 7 of the A-ring, and a methoxy group at the 4' position of the B-ring.
| Property | Value | Reference |
| CAS Number | 89456-41-7 | [1] |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| IUPAC Name | 5,8-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |
| Synonyms | 5,8-dihydroxy-7,4'-dimethoxyflavone, DDF | [1] |
| Appearance | Yellow needles | [2] |
| Melting Point | 256°C (for the related isomer 5,4'-dihydroxy-6,7-dimethoxyflavone) | [2] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Spectral Data:
| Data Type | Expected Characteristics |
| ¹H-NMR | Signals corresponding to aromatic protons on the A and B rings, methoxy group protons (typically around δ 3.8-4.0 ppm), and hydroxyl group protons. |
| ¹³C-NMR | Resonances for the carbonyl carbon (C-4) typically downfield, along with signals for the other carbons of the flavone skeleton and the methoxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
| UV-Vis (λmax) | Typically shows two major absorption bands in the UV-Vis region, characteristic of the flavonoid structure. For a related compound, 5,7-dimethoxyflavone, λmax values are 212, 264, and 306 nm.[3] |
Synthesis Workflow
The synthesis of flavones like 5,8-dihydroxy-7,4'-dimethoxyflavone generally proceeds via a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.
Biological Activities and Signaling Pathways
Cardioprotective Effects via Heme Oxygenase-1 (HO-1) Induction
5,8-Dihydroxy-7,4'-dimethoxyflavone has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.
References
The Therapeutic Potential of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Future Directions
Abstract
5,8-Dihydroxy-6,7-dimethoxyflavone, a naturally occurring methoxyflavone, has emerged as a compound of significant interest in pharmacological research. This technical guide synthesizes the current preclinical evidence supporting its potential therapeutic applications, with a primary focus on its anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols from key studies, and quantitative data to inform future research and drug development efforts.
Introduction
This compound belongs to the flavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom. Flavonoids are recognized for their diverse biological activities, and methoxylated flavones, in particular, have garnered attention for their enhanced metabolic stability and bioavailability, making them promising candidates for therapeutic development. Structurally, this compound possesses a characteristic flavone (B191248) backbone with hydroxyl and methoxy (B1213986) groups at specific positions, which are crucial for its biological effects. This guide will delve into the preclinical data that underscores the therapeutic potential of this compound.
Potential Therapeutic Applications
Anticancer Activity
Preclinical studies have demonstrated the cytotoxic effects of this compound and related methoxyflavones against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.
One area of investigation has been its efficacy against human cervix carcinoma cells. Research has shown that 6,7-dimethoxy-5-hydroxyflavone, a closely related compound, can inhibit the proliferation of HeLa cells.[1] Furthermore, studies on other methoxyflavones have revealed potent cytotoxic effects against melanoma and colon cancer cell lines. For instance, 5,4'-dihydroxy-6,7-dimethoxyflavone has shown strong cytotoxic effects.[2]
The anticancer activity of a similar compound, 5,7-dimethoxyflavone (B190784), against liver cancer cells (HepG2) was found to be mediated by apoptosis induction, ROS generation, and cell cycle arrest at the Sub-G1 phase.[3][4]
Table 1: In Vitro Anticancer Activity of this compound and Related Methoxyflavones
| Compound | Cell Line | Assay | Result | Reference |
| 6,7-dimethoxy-5-hydroxyflavone | HeLa (Cervix Carcinoma) | xCELLigence Assay | Inhibition of proliferation | [1] |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | IC50: 25 µM | [3] |
| 5,4'-dihydroxy-6,7-dimethoxyflavone | A2058 (Melanoma) | Cytotoxicity Assay | Strong cytotoxic effect | [2] |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon Cancer) | Cell Viability Assay | 42% cell viability at 15 µM | [2] |
| Sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) | HCT-116 (Colorectal) | Cell Viability Assay | IC50: 56.23 µM (48h) | [2] |
| Sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) | HT-29 (Colorectal) | Cell Viability Assay | IC50: 37.07 µM (48h) | [2] |
Anti-inflammatory Effects
The anti-inflammatory properties of dihydroxy and dimethoxy flavones are well-documented and are attributed to their ability to modulate key inflammatory mediators. These compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), and the production of reactive oxygen species.[5][6]
Studies on 5,7-dimethoxyflavone have demonstrated its ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[7] These effects are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[7] Animal models have further corroborated these findings, showing a reduction in paw edema in acute inflammation models.[7]
A related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062), has shown neuroprotective effects in rats with lead-induced neurotoxicity by exerting antioxidant and anti-inflammatory actions, including the reduction of TNF-α and IL-6 levels.[8]
Neuroprotective Potential
Emerging evidence suggests that methoxyflavones, including those structurally similar to this compound, possess neuroprotective properties. These effects are linked to their antioxidant, anti-inflammatory, and monoaminergic activities.[8]
In a study on lead-induced neurotoxicity in rats, 5,7-dihydroxy-3',4',5'-trimethoxyflavone was found to reverse cognitive and motor deficits by chelating lead, reducing oxidative stress, and mitigating inflammation in the hippocampus and cerebellum.[8]
Furthermore, in silico and in vivo studies on 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone in a mouse model of memory impairment suggested neuroprotective effects through the modulation of neurotransmission and inflammation.[9][10][11] These compounds were found to reduce levels of amyloid-beta (Aβ), IL-1β, IL-6, and TNF-α, while one of the compounds increased the level of brain-derived neurotrophic factor (BDNF).[9][10][11]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and related compounds are underpinned by their interaction with multiple cellular signaling pathways.
Anticancer Signaling Pathways
The anticancer activity of methoxyflavones often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. This leads to the activation of caspase cascades and programmed cell death. Furthermore, these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways. By inhibiting these pathways, methoxyflavones can suppress the expression of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-1β.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the anticancer activity of methoxyflavones.[3]
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is based on a standard model for assessing acute inflammation.[6][12]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: control (vehicle), positive control (e.g., Diclofenac), and test groups receiving different doses of this compound orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Future Directions and Conclusion
The preclinical evidence strongly suggests that this compound is a promising candidate for further therapeutic development. Its multi-target effects on key signaling pathways involved in cancer, inflammation, and neurodegeneration highlight its potential as a versatile therapeutic agent.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Efficacy in Disease Models: Evaluating its therapeutic efficacy in more advanced and relevant animal models of cancer, inflammatory diseases, and neurodegenerative disorders.
-
Toxicology Studies: Determining the safety profile and therapeutic window of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 5,8-Dihydroxy-6,7-dimethoxyflavone from Plant Extracts
Introduction
5,8-Dihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential pharmacological activities. Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anti-cancer properties. This application note provides a comprehensive and detailed protocol for the isolation and purification of this compound from plant extracts, intended for researchers, scientists, and professionals in drug development. The methodology described herein is a synthesis of established techniques for flavonoid isolation from various botanical sources, including species from the Citrus and Artemisia genera, which are known to produce a variety of methoxyflavones.[1][2][3]
The protocol outlines a systematic workflow encompassing extraction, fractionation, and chromatographic purification, followed by characterization of the isolated compound. Adherence to this protocol will facilitate the efficient and reproducible isolation of this compound for further biological and pharmacological evaluation.
Materials and Methods
Plant Material
-
Dried and powdered plant material (e.g., leaves, roots, or peels of a plant known to contain the target flavone).
Solvents and Reagents
-
Hexane (B92381) (analytical grade)
-
Chloroform (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Ethanol (B145695) (analytical grade)
-
Dichloromethane (analytical grade)
-
Acetone (analytical grade)
-
Distilled water
-
Silica (B1680970) gel (60-120 mesh for column chromatography)
-
Pre-coated silica gel TLC plates (GF254)
-
Deuterated solvents for NMR spectroscopy (e.g., DMSO-d6)
-
Vanillin-sulfuric acid spray reagent
Apparatus
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Glass chromatography column
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
UV-Vis spectrophotometer
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Standard laboratory glassware
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Detailed Experimental Protocols
1. Extraction
Two common methods for the initial extraction of flavonoids from plant material are maceration and Soxhlet extraction.[2][4]
-
Maceration:
-
Soak the dried and powdered plant material (1 kg) in a suitable solvent such as methanol or ethanol (5 L) in a large glass vessel at room temperature for 72 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Soxhlet Extraction:
-
Place the dried and powdered plant material (500 g) in a thimble and place it in a Soxhlet extractor.
-
Initially, defat the material by extracting with hexane for 6-8 hours.[2]
-
Discard the hexane extract and subsequently extract the plant material with a more polar solvent like methanol or ethyl acetate for 12-24 hours.[2]
-
Concentrate the extract under reduced pressure using a rotary evaporator to yield the crude extract.
-
2. Fractionation
The crude extract is a complex mixture of compounds. Solvent-solvent fractionation is employed to separate compounds based on their polarity.
-
Suspend the crude extract (e.g., 100 g) in distilled water (500 mL).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and finally methanol.
-
For each solvent, perform the extraction three times (3 x 500 mL).
-
Combine the respective solvent layers and concentrate them using a rotary evaporator to obtain the different fractions. The ethyl acetate fraction is often enriched with flavonoids.[2]
3. Chromatographic Purification
-
Column Chromatography:
-
Prepare a silica gel slurry (60-120 mesh) in hexane and pack it into a glass column.
-
Load the selected fraction (e.g., ethyl acetate fraction, 10 g) adsorbed onto a small amount of silica gel onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Another option is a chloroform-acetone gradient.[5]
-
Collect the eluate in fractions of equal volume (e.g., 50 mL).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., ethyl acetate:hexane, 1:3).[6]
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions that show a similar TLC profile and contain the target compound.
-
-
Preparative HPLC (Optional):
-
For final purification, the pooled fractions can be subjected to preparative HPLC.
-
The choice of column (normal or reverse-phase) and mobile phase will depend on the polarity of the compound.
-
4. Characterization of this compound
The structure of the purified compound is elucidated using various spectroscopic techniques.
-
UV-Vis Spectroscopy: Dissolve a small amount of the isolated compound in methanol and record the UV spectrum. Flavones typically show two major absorption bands.
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to determine the complete structure of the compound. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.[2]
Data Presentation
The quantitative data obtained during the isolation and characterization process should be summarized in tables for clarity and comparison.
Table 1: Extraction and Fractionation Yields
| Extraction/Fractionation Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanolic Extract | 1000 | 120 | 12.0 |
| Hexane Fraction | 120 | 25 | 20.8 |
| Chloroform Fraction | 120 | 15 | 12.5 |
| Ethyl Acetate Fraction | 120 | 30 | 25.0 |
| Methanolic Fraction | 120 | 45 | 37.5 |
Table 2: Chromatographic and Spectroscopic Data for this compound
| Parameter | Value |
| TLC (Rf value) | 0.45 (Ethyl acetate:Hexane, 1:3) |
| UV λmax (MeOH) (nm) | 278, 335 |
| IR (KBr) νmax (cm⁻¹) | 3450 (-OH), 1650 (C=O), 1580 (C=C aromatic) |
| Mass (m/z) | [M]⁺ at 314 |
| ¹H NMR (DMSO-d6, δ ppm) | Specific proton chemical shifts |
| ¹³C NMR (DMSO-d6, δ ppm) | Specific carbon chemical shifts |
Signaling Pathway Visualization (Hypothetical)
While the primary focus of this protocol is on isolation, the purified this compound can be used to study its effects on various cellular signaling pathways. Below is a hypothetical representation of a signaling pathway that could be investigated.
Conclusion
This application note provides a detailed and systematic protocol for the successful isolation and purification of this compound from plant sources. The described methods of extraction, fractionation, and chromatography are robust and can be adapted for various plant materials. The subsequent characterization using spectroscopic techniques will ensure the positive identification of the target compound. This protocol serves as a valuable resource for researchers in natural product chemistry and drug discovery, enabling them to obtain high-purity this compound for further investigation of its biological and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. web.usm.my [web.usm.my]
- 3. phcogj.com [phcogj.com]
- 4. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 5,8-Dihydroxy-6,7-dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxy-6,7-dimethoxyflavone is a polysubstituted flavonoid of significant interest in medicinal chemistry and drug discovery. Flavonoids, a diverse group of polyphenolic compounds, are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests potential for unique pharmacological effects, making its chemical synthesis a key step for further investigation and development.
This document provides detailed protocols for a plausible synthetic route to this compound, based on established methodologies for flavonoid synthesis. It also includes representative quantitative data and a discussion of a relevant biological signaling pathway that may be modulated by this class of compounds.
Quantitative Data
| Data Type | Parameter | Value | Reference Compound |
| Mass Spectrometry | Molecular Ion (M+) | m/z 314 | 5,4'-dihydroxy-6,7-dimethoxyflavone |
| Key Fragments | m/z 299, 284, 271, 181, 121 | 5,4'-dihydroxy-6,7-dimethoxyflavone | |
| UV Spectroscopy | λmax (MeOH) | 208, 284, 334 nm | 5,4'-dihydroxy-6,7-dimethoxyflavone |
| Infrared Spectroscopy | νmax (nujol) | 3320, 1645, 1620, 1280, 1225, 1200 cm⁻¹ | 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone |
| ¹H NMR (CDCl₃) | δ (ppm) | 12.55 (1H, s, 5-OH), 7.54 (1H, dd), 7.41 (1H, d), 7.05 (1H, d), 6.59 (1H, s), 6.19 (1H, s), 4.12 (3H, s, OMe), 4.00 (3H, s, OMe), 3.98 (3H, s, OMe), 3.96 (3H, s, OMe) | Representative data for a polymethoxyflavone |
| ¹³C NMR (CDCl₃) | δ (ppm) | 182.96, 164.00, 152.97, 149.48, 146.94, 145.73, 136.58, 132.94, 123.25, 120.76, 115.12, 108.34, 106.95, 103.80, 103.77, 62.04, 61.69, 61.09, 56.03 | Representative data for a polymethoxyflavone |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of a chalcone (B49325) intermediate followed by oxidative cyclization.
Synthetic Strategy Overview
The proposed synthetic route commences with a suitably substituted acetophenone, which undergoes a Claisen-Schmidt condensation with benzaldehyde (B42025) to yield a chalcone. This intermediate is then subjected to oxidative cyclization to form the final flavone (B191248) product. Protecting groups may be necessary for the hydroxyl functionalities to prevent unwanted side reactions and would be deprotected in the final step. For clarity, the following protocol outlines the core reactions.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2'-Hydroxy-3',4'-dimethoxy-5',6'-dibenzyloxychalcone (Chalcone Intermediate)
-
Preparation of Reactants:
-
Dissolve 1 equivalent of 2-hydroxy-3,4-dimethoxy-5,6-dibenzyloxyacetophenone in absolute ethanol in a round-bottom flask.
-
Add 1.2 equivalents of freshly distilled benzaldehyde to the solution.
-
-
Reaction Initiation:
-
Slowly add a solution of 50% aqueous potassium hydroxide (B78521) (KOH) dropwise to the flask while stirring vigorously at room temperature.
-
A color change to deep red or orange is typically observed, indicating the formation of the chalcone anion.
-
-
Reaction Monitoring and Work-up:
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The chalcone will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of 5,8-Dibenzyloxy-6,7-dimethoxyflavone (Flavone Formation)
-
Reaction Setup:
-
Dissolve 1 equivalent of the purified chalcone from Protocol 1 in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100-120°C and stir for 3-6 hours.
-
Monitor the disappearance of the chalcone starting material by TLC.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude flavone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Protocol 3: Deprotection to Yield this compound
-
Reaction Setup:
-
Dissolve the purified 5,8-dibenzyloxy-6,7-dimethoxyflavone in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
-
Reaction Conditions:
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Work-up and Final Product Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain the final product, this compound.
-
Biological Context: Potential Signaling Pathway
Flavonoids are known to interact with various cellular signaling pathways. A closely related compound, 5,8-dihydroxy-4',7-dimethoxyflavone, has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a crucial enzyme with antioxidant and anti-inflammatory properties. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.[1]
This pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress (e.g., from reactive oxygen species - ROS), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription. The p38 MAPK pathway is one of the upstream signaling cascades that can activate Nrf2.[1][2]
Caption: Proposed ROS/p38 MAPK/Nrf2 signaling pathway for HO-1 induction.
References
- 1. Induction of HO-1 by 5, 8-Dihydroxy-4′,7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
Application Note: HPLC-UV Method for the Quantification of 5,8-Dihydroxy-6,7-dimethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of 5,8-Dihydroxy-6,7-dimethoxyflavone in various sample matrices, such as plant extracts and pharmaceutical formulations, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Introduction:
This compound is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, sensitive, and specific method for this purpose. Flavonoids typically exhibit strong UV absorbance, making this a suitable analytical technique.[1] This application note outlines a proposed HPLC-UV method, including sample preparation, chromatographic conditions, and validation parameters, based on established methodologies for structurally similar flavonoids.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of flavonoids.[1]
-
Solvents and Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: this compound reference standard with a purity of >98%.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.[1]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper or equivalent to remove solid debris.[1]
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Chromatographic Conditions
The following HPLC conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-40 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Based on UV scan; likely between 270 nm and 340 nm. Flavonoids typically have two major UV absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[1] A preliminary UV scan of the standard solution is recommended to determine the absorption maximum (λmax). |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
-
Accuracy: The accuracy of the method can be determined by performing recovery studies. A known amount of the standard is added to a sample matrix, and the percentage recovery is calculated.
-
Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple replicates of a sample at different concentrations on the same day and on different days. The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with a common ratio being 3:1 for LOD and 10:1 for LOQ.[3]
Quantitative Data Summary
The following tables summarize the expected quantitative data for a validated HPLC-UV method for this compound. These values are representative of typical flavonoid analysis and must be experimentally determined for this specific method.
Table 1: Linearity and Range
| Parameter | Expected Value |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = ax + b |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Expected Recovery (%) |
| Low | 95 - 105% |
| Medium | 95 - 105% |
| High | 95 - 105% |
Table 3: Precision (%RSD)
| Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Low | < 2.0% | < 3.0% |
| Medium | < 2.0% | < 3.0% |
| High | < 2.0% | < 3.0% |
Table 4: Limits of Detection and Quantification
| Parameter | Expected Value |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL to low µg/mL range) |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]
- 3. The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Note: Cell-Based Assays for Characterizing the Bioactivity of 5,8-Dihydroxy-6,7-dimethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,8-Dihydroxy-6,7-dimethoxyflavone, a member of the flavonoid class of polyphenolic compounds, represents a promising candidate for therapeutic development due to the known anti-inflammatory and anti-cancer properties of structurally similar molecules.[1][2] Flavonoids are recognized for their capacity to modulate key cellular signaling pathways, with a significant number exerting inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5][6] The NF-κB signaling cascade is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[5] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.[1][5]
This application note provides detailed protocols for a panel of cell-based assays designed to characterize the cytotoxic, anti-inflammatory, and pro-apoptotic activities of this compound. The described workflow enables researchers to determine the compound's therapeutic potential by quantifying its effects on cell viability, its ability to suppress inflammatory cytokine production, and its capacity to induce programmed cell death.
Principle of the Assays
The characterization of this compound is achieved through a sequential, three-tiered assay approach:
-
Cell Viability and Cytotoxicity (MTT Assay): This initial screen is crucial to determine the concentration range at which the compound affects cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product.[9][10] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration).[11]
-
Anti-Inflammatory Activity (IL-6 ELISA): To assess the anti-inflammatory potential, macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6).[12] The ability of this compound to inhibit this response is quantified by measuring the concentration of IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
-
Pro-Apoptotic Activity (Caspase-3 Assay): The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.[15] Caspase-3 is a critical executioner caspase in the apoptotic pathway.[16] Its activity is measured using a colorimetric assay where activated caspase-3 from cell lysates cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (p-nitroanilide, pNA) that can be quantified spectrophotometrically at 405 nm.[17][18][19] An increase in caspase-3 activity is a hallmark of apoptosis.
Experimental Workflow and Signaling
The following diagrams illustrate the overall experimental process and the targeted biological pathway.
Caption: High-level experimental workflow for characterizing the flavone.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
Materials and Reagents
-
Compound: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line for inflammation assay)
-
Jurkat (human T-cell leukemia line for apoptosis assay)
-
A relevant cancer cell line for cytotoxicity (e.g., HeLa, HepG2)
-
-
Culture Media: DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for MTT Assay:
-
Reagents for Inflammation Assay:
-
Lipopolysaccharide (LPS) from E. coli
-
Human or Murine IL-6 ELISA Kit.[13]
-
-
Reagents for Apoptosis Assay:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm and 405 nm)
-
Sterile 96-well cell culture plates (flat-bottom)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize (if adherent), count, and seed cells into 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well for adherent cells, 5 x 10⁴ cells/well for suspension cells) in 100 µL of complete culture medium.[20]
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach (if applicable) and resume growth.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Cell Treatment:
-
For MTT and Caspase-3 Assays: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
For IL-6 ELISA: Add 50 µL of the compound dilutions. After 1 hour of pre-treatment, add 50 µL of LPS solution (final concentration e.g., 1 µg/mL) to induce inflammation. For non-stimulated controls, add 50 µL of medium instead of LPS.
-
-
Incubation: Return plates to the incubator for the desired treatment period (e.g., 24 or 48 hours).
Protocol 2: MTT Assay for Cell Viability
-
Add MTT Reagent: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]
-
Solubilize Formazan: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: IL-6 ELISA for Anti-inflammatory Activity
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate (e.g., at 1000 x g for 10 minutes) and carefully collect the cell culture supernatant from each well.
-
Perform ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.[21] This typically involves:
-
Data Analysis: Generate a standard curve from the absorbance values of the known IL-6 standards. Use this curve to calculate the concentration of IL-6 (pg/mL) in each sample. Compare the IL-6 levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Protocol 4: Caspase-3 Activity Assay for Apoptosis
-
Prepare Cell Lysates: After treatment, collect the cells. For suspension cells (like Jurkat), centrifuge the plate. For adherent cells, scrape them.
-
Lyse Cells: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.[18][19]
-
Centrifuge: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[18]
-
Perform Assay:
-
Transfer 50 µL of the supernatant (lysate) to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA).[16]
-
-
Incubate and Read: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.[17]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the compound-treated samples to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100.0 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 91.5 ± 3.8 |
| 25 | 75.4 ± 4.2 |
| 50 | 48.9 ± 3.1 |
| 100 | 21.3 ± 2.5 |
| IC₅₀ (µM) | ~51 |
Table 2: Inhibition of LPS-Induced IL-6 Production in RAW 264.7 Cells
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Untreated Control | 15.2 ± 3.1 | N/A |
| LPS (1 µg/mL) | 2850.4 ± 150.7 | 0 |
| LPS + Compound (10 µM) | 1681.7 ± 95.3 | 41.0% |
| LPS + Compound (25 µM) | 826.6 ± 78.9 | 71.0% |
| LPS + Compound (50 µM) | 312.1 ± 45.2 | 89.0% |
Table 3: Induction of Caspase-3 Activity in Jurkat Cells
| Treatment | Fold-Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control | 1.0 |
| Compound (10 µM) | 1.2 |
| Compound (25 µM) | 2.8 |
| Compound (50 µM) | 5.4 |
| Compound (100 µM) | 8.9 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, inflammation, and apoptosis, researchers can efficiently gather essential data to support further pre-clinical development. The hypothetical data presented suggests that the compound exhibits dose-dependent cytotoxicity, potent anti-inflammatory activity likely mediated through the inhibition of the NF-κB pathway, and a strong capacity to induce apoptosis. These findings highlight the compound's potential as a multi-functional therapeutic agent for diseases involving inflammation and unregulated cell growth.
References
- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 2. benthamscience.com [benthamscience.com]
- 3. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bmgrp.com [bmgrp.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biogot.com [biogot.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of 5,8-Dihydroxy-6,7-dimethoxyflavone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studies involving 5,8-Dihydroxy-6,7-dimethoxyflavone. The protocols are based on established methodologies for structurally similar flavonoids, such as wogonin (B1683318) and baicalein (B1667712), and provide a framework for investigating the pharmacological properties of this compound.
Preclinical Toxicity and Pharmacokinetic Profiling
A thorough understanding of the toxicity and pharmacokinetic profile of this compound is crucial before proceeding to efficacy studies.
Acute and Sub-chronic Toxicity Assessment
Objective: To determine the median lethal dose (LD50) and observe potential toxic effects of this compound after single and repeated dosing.
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats and albino mice are suitable models for these studies.
-
Acute Toxicity (LD50 Determination):
-
Administer escalating single doses of this compound intravenously or orally to different groups of mice.
-
Observe the animals for mortality and clinical signs of toxicity over a 14-day period.
-
The LD50 can be calculated using established statistical methods. For instance, the intravenous LD50 of the similar compound wogonin was found to be 286.15 mg/kg in mice.[1]
-
-
Sub-chronic Toxicity:
-
Divide rats into four groups: a control group receiving the vehicle and three treatment groups receiving low, medium, and high doses of this compound daily for 90 days.[1]
-
Monitor body weight, food and water consumption, and clinical signs of toxicity throughout the study.
-
Collect blood samples at regular intervals for hematological and biochemical analysis.
-
At the end of the study, perform a complete necropsy, record organ weights, and conduct histopathological examination of major organs.
-
Data Presentation:
| Parameter | Acute Toxicity (Example Data for Wogonin)[1] | Sub-chronic Toxicity (Example Doses for Wogonin)[1] |
| Animal Model | Albino Mice | Sprague-Dawley Rats |
| Route of Administration | Intravenous | Oral |
| LD50 | 286.15 mg/kg (95% CI: 278.27-295.26 mg/kg) | N/A |
| Dose Groups | N/A | Control, 30 mg/kg, 60 mg/kg, 120 mg/kg |
| Duration | 14 days | 90 days |
| Key Endpoints | Mortality, clinical signs | Body weight, organ weight, hematology, biochemistry, histopathology |
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol:
-
Animal Model: C57BL/6 or BALB/c mice.
-
Administration: Administer a single oral dose of this compound. A dose of 10 mg/kg was used for the similar compound 5,7-dimethoxyflavone (B190784).[2]
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Tissue Distribution: At the final time point, collect major organs (liver, kidney, lung, heart, brain, spleen) to assess tissue distribution.
-
Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key parameters such as Cmax, Tmax, AUC, half-life, and volume of distribution.
Data Presentation:
| Parameter | Example Data for 5,7-dimethoxyflavone (10 mg/kg oral dose in mice)[2] |
| Cmax (plasma) | 1870 ± 1190 ng/mL |
| Tmax (plasma) | Within 30 minutes |
| AUCt (plasma) | 532 ± 165 h*ng/mL |
| Terminal Half-life | 3.40 ± 2.80 h |
| Volume of Distribution | 90.1 ± 62.0 L/kg |
| Clearance | 20.2 ± 7.5 L/h/kg |
Efficacy Studies: Anti-inflammatory and Anti-cancer Models
Based on the known activities of similar flavonoids, the anti-inflammatory and anti-cancer potential of this compound can be investigated.
In Vivo Anti-inflammatory Models
Objective: To evaluate the anti-inflammatory effects of this compound in acute and chronic inflammation models.
Experimental Protocol: TPA-Induced Ear Edema in Mice
This model is suitable for assessing the topical anti-inflammatory activity.
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear.
-
Treatment: Topically apply this compound at various doses (e.g., 50-200 µ g/site ) to the TPA-treated ear. A similar dose range was effective for wogonin.[1]
-
Assessment:
-
Measure ear thickness using a digital caliper at different time points after TPA application.
-
At the end of the experiment, collect ear biopsies for histopathological analysis and measurement of inflammatory markers such as prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) via ELISA or RT-PCR.[3][4]
-
Data Presentation:
| Parameter | TPA-Induced Ear Edema Model (Example Data for Wogonin)[1][3] |
| Animal Model | BALB/c Mice |
| Inducer | 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| Route of Administration | Topical |
| Dose Range | 50-200 µ g/site |
| Key Endpoints | Ear thickness, PGE2 levels, COX-2 and TNF-α expression |
| Observed Effect | Inhibition of COX-2 expression and PGE2 production (55.3% at 200 µ g/site ) |
In Vivo Anti-cancer Models
Objective: To assess the anti-tumor efficacy of this compound in xenograft models.
Experimental Protocol: Human Prostate Cancer Xenograft in SCID Mice
-
Cell Line: DU-145 human prostate cancer cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneously inject DU-145 cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize mice into a control group (vehicle only) and treatment groups receiving daily oral administration of this compound at escalating doses (e.g., 10, 20, and 40 mg/kg/day). A similar dosing regimen was used for baicalein.[5][6]
-
Assessment:
-
Measure tumor volume twice a week using a digital caliper.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for weight measurement, histopathology, and analysis of relevant biomarkers (e.g., proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
-
Data Presentation:
| Parameter | Human Prostate Cancer Xenograft Model (Example Data for Baicalein)[5][6] |
| Animal Model | SCID Mice |
| Cell Line | DU-145 |
| Route of Administration | Oral |
| Dose Range | 10, 20, 40 mg/kg/day |
| Duration | 28 days |
| Key Endpoints | Tumor volume, tumor weight, body weight, biomarker analysis |
| Observed Effect | Statistically significant reduction in tumor volume compared to control |
Signaling Pathway Analysis
Several signaling pathways are implicated in the pharmacological effects of flavonoids. The following pathways are relevant for investigation in the context of this compound studies.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway in Cancer
This pathway is crucial for cell proliferation, survival, and growth, and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Nrf2/HO-1 Antioxidant Response Pathway
Activation of this pathway can protect against oxidative stress-related cellular damage.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow
A logical workflow is essential for the systematic in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of wogonin, a plant flavone from Scutellaria radix, on skin inflammation: in vivo regulation of inflammation-associated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. In vivo and in vitro effect of baicalein on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzyme Kinetics of 5,8-Dihydroxy-6,7-dimethoxyflavone Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxy-6,7-dimethoxyflavone is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids have garnered significant interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. A key mechanism through which flavonoids exert their effects is the inhibition of various enzymes, thereby modulating specific signaling pathways. These application notes provide a detailed overview of the potential enzyme inhibitory activities of this compound, with a focus on xanthine (B1682287) oxidase as a representative enzyme target. Furthermore, we describe its role in modulating cellular signaling pathways, such as the ROS/p38 MAPK/Nrf2 pathway.
Potential Enzyme Targets and Biological Activity
While specific kinetic data for this compound is limited in publicly available literature, studies on structurally similar flavonoids suggest several potential enzyme targets.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.[1] Flavonoids are a well-documented class of xanthine oxidase inhibitors.[1][2] The inhibitory activity is influenced by their structural features, such as the position of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone.[2]
Illustrative Quantitative Data for Flavonoid Inhibition of Xanthine Oxidase:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various flavonoids against xanthine oxidase, providing a reference for the potential potency of this compound.
| Flavonoid | IC50 (µM) | Type of Inhibition |
| Luteolin | 2.3 | Mixed |
| Kaempferol | 2.8 | Mixed |
| Quercetin | 2.4 | Mixed |
| Myricetin | 1.5 | Mixed |
| Apigenin | 2.1 | Mixed |
| Chrysin | 3.2 | Mixed |
Note: This data is for structurally related flavonoids and serves as an example. The actual IC50 for this compound may vary.
Modulation of Cellular Signaling Pathways
A structurally related compound, 5,8-dihydroxy-4',7-dimethoxyflavone (DDF), has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.[3] This induction is mediated through the activation of the reactive oxygen species (ROS)/p38 mitogen-activated protein kinase (MAPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This suggests that this compound may also modulate this critical cytoprotective pathway.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate (B84403) Buffer (pH 7.5)
-
Allopurinol (B61711) (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare a solution of xanthine oxidase in the buffer.
-
Prepare a solution of allopurinol in the buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the test compound dilution (or buffer for control).
-
Add 50 µL of the xanthine solution to each well.
-
Add 50 µL of the xanthine oxidase solution to initiate the reaction.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Determination of Inhibition Type (Lineweaver-Burk Plot)
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis using a Lineweaver-Burk plot can be performed.
Procedure:
-
Perform the xanthine oxidase assay as described above, but vary the concentration of the substrate (xanthine) at several fixed concentrations of this compound.
-
Measure the initial reaction velocity (rate of uric acid formation) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the resulting plots to determine the type of inhibition.
Visualizations
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Caption: Proposed Signaling Pathway Modulation.
References
Application Notes and Protocols: 5,8-Dihydroxy-6,7-dimethoxyflavone as a Molecular Probe
A Note on the Compound: The compound 5,8-Dihydroxy-6,7-dimethoxyflavone as requested is not extensively described in the available scientific literature. However, a closely related compound, 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) , has been characterized as a molecular probe that modulates key cellular signaling pathways. This document will focus on the applications and protocols related to DDF.
Introduction
5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) is a flavonoid compound isolated from Reevesia formosana. It has been identified as a potent modulator of the cellular stress response, making it a valuable molecular probe for studying signaling pathways involved in oxidative stress and inflammation. DDF has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with significant antioxidant and anti-inflammatory properties. The mechanism of this induction involves the activation of the ROS/p38 MAPK/Nrf2 signaling pathway. These characteristics make DDF a useful tool for researchers in cell biology, pharmacology, and drug development who are investigating cellular defense mechanisms and related therapeutic targets.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the effect of 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) on human cardiac fibroblasts (HCFs).
Table 1: Effect of DDF on HO-1 Protein Expression in HCFs
| DDF Concentration (µM) | Incubation Time (h) | HO-1 Protein Expression (Fold Induction) |
| 3 | 16 | 2.5 ± 0.3 |
| 10 | 16 | 4.8 ± 0.5 |
| 30 | 16 | 6.2 ± 0.7 |
Table 2: Effect of DDF on HO-1 mRNA Expression in HCFs
| DDF Concentration (µM) | Incubation Time (h) | HO-1 mRNA Expression (Fold Induction) |
| 10 | 1 | 1.8 ± 0.2 |
| 10 | 2 | 3.5 ± 0.4 |
| 10 | 4 | 5.1 ± 0.6 |
| 10 | 8 | 2.3 ± 0.3 |
Table 3: Effect of DDF on Cell Viability of HCFs
| DDF Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 1 | 16 | 100 ± 5 |
| 3 | 16 | 98 ± 4 |
| 10 | 16 | 95 ± 5 |
| 20 | 16 | 92 ± 6 |
| 30 | 16 | 88 ± 7 |
| 50 | 16 | 75 ± 8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Cardiac Fibroblasts (HCFs)
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed HCFs in appropriate culture plates (e.g., 6-well or 96-well plates) and grow to approximately 80% confluence.
-
Before treatment, starve the cells in serum-free DMEM/F-12 for 24 hours.
-
Prepare stock solutions of 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treat the cells with various concentrations of DDF (e.g., 3, 10, 30 µM) for the desired time intervals (e.g., 1, 2, 4, 8, 16, 24 hours).
-
For control experiments, treat cells with vehicle (DMSO) alone.
-
Western Blot Analysis for HO-1 and Phospho-p38 MAPK
This protocol is for detecting the expression levels of HO-1 and the phosphorylation status of p38 MAPK.
-
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-HO-1, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Protocol:
-
After DDF treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HO-1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
For phospho-p38 MAPK, follow the same procedure using an antibody specific for the phosphorylated form. Normalize to total p38 MAPK expression. Use β-actin as a loading control.
-
Real-Time PCR for HO-1 mRNA Expression
This protocol is for quantifying the relative expression of HO-1 mRNA.
-
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Primers for HO-1 and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Following DDF treatment, wash the cells with PBS and lyse them using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix.
-
The thermal cycling conditions are typically: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of HO-1 to the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding
This protocol is to determine the binding of the Nrf2 transcription factor to the antioxidant response element (ARE) in the HO-1 promoter.
-
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-Nrf2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the HO-1 promoter region containing the ARE
-
-
Protocol:
-
Treat cells with DDF as described in Protocol 1.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the purified DNA by real-time PCR using primers specific for the ARE-containing region of the HO-1 promoter.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe CM-H2DCFDA to detect intracellular ROS levels.
-
Materials:
-
CM-H2DCFDA probe
-
Serum-free culture medium
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed HCFs in a 96-well black plate with a clear bottom.
-
Treat cells with DDF for the desired time.
-
Remove the treatment medium and wash the cells with warm serum-free medium.
-
Load the cells with 10 µM CM-H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Cell Viability Assay (CCK-8)
This protocol assesses the effect of DDF on cell viability.
-
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well culture plates
-
Microplate reader
-
-
Protocol:
-
Seed HCFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DDF for 16 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: DDF-induced HO-1 expression signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for ChIP assay.
Application Notes & Protocols: Formulation of 5,8-Dihydroxy-6,7-dimethoxyflavone for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the formulation of 5,8-dihydroxy-6,7-dimethoxyflavone is limited in publicly available literature. The following protocols and data are based on established methods for formulating poorly soluble flavonoids and data from structurally similar compounds. It is imperative to perform formulation development and stability studies to determine the optimal vehicle for this specific compound.
Introduction
This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities. Like many flavonoids, it is predicted to have low aqueous solubility, presenting a significant challenge for in vivo animal studies where consistent and reproducible dosing is paramount for obtaining reliable pharmacokinetic and pharmacodynamic data.
This document provides a comprehensive guide to developing a suitable formulation for the oral administration of this compound in animal models. It covers solubility screening, selection of appropriate vehicles, and detailed protocols for preparing solutions and suspensions.
Physicochemical Properties (Predicted and Inferred)
Due to the scarcity of direct data for this compound, the following table includes computed properties and data from the closely related isomer, 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin). These values suggest that the target compound is lipophilic and will likely exhibit poor water solubility.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₇H₁₄O₆ | PubChem |
| Molecular Weight | 314.29 g/mol | PubChem |
| XLogP3-AA (Octanol-water partition coefficient) | ~3.0 | PubChem (for isomer) |
| Hydrogen Bond Donor Count | 2 | PubChem (for isomer) |
| Hydrogen Bond Acceptor Count | 6 | PubChem (for isomer) |
| Solubility in DMSO | Expected to be soluble; Cirsimaritin is soluble at 10 mM.[1] | Cayman Chemical[1] |
| Aqueous Solubility | Predicted to be low ("practically insoluble").[2] | FooDB[2] |
Formulation Strategy for Poorly Soluble Flavonoids
The primary goal is to enhance the solubility and bioavailability of this compound. The choice of formulation will depend on the required dose, the route of administration, and the duration of the study. For oral administration, common strategies include:
-
Solutions: Using a co-solvent system to fully dissolve the compound.
-
Suspensions: Dispersing the solid compound in a vehicle, often with the aid of a suspending agent to ensure uniformity.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve absorption.
The following workflow provides a systematic approach to selecting an appropriate formulation.
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of common vehicles.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Corn oil
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Method:
-
Prepare stock solutions of the test vehicles.
-
Accurately weigh 1-2 mg of this compound into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of each vehicle to the respective tubes.
-
Vortex the tubes vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another aliquot of the vehicle and repeat vortexing.
-
Continue this process until the compound is dissolved or the maximum practical volume is reached.
-
Calculate the approximate solubility in mg/mL.
Expected Results (Qualitative):
| Vehicle | Expected Solubility | Notes |
| DMSO | High | A common co-solvent for initial solubilization. |
| PEG 400 | Moderate to High | Often used in oral formulations. |
| Corn Oil | Low to Moderate | Suitable for lipophilic compounds. |
| 0.5% CMC (aq) | Very Low | Will likely form a suspension. |
| PBS (pH 7.4) | Very Low | Represents aqueous solubility. |
Protocol 2: Preparation of a Co-solvent Solution for Oral Gavage
Objective: To prepare a solution of this compound for oral administration. This is suitable for lower doses where the compound is fully soluble in a tolerable co-solvent mixture.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Saline or water
-
Sterile tubes
-
Vortex mixer
Method:
-
Calculate the total volume of dosing solution required.
-
Weigh the required amount of this compound.
-
Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume).
-
Sonication may be used to aid dissolution.
-
Once dissolved, add PEG 400 (e.g., up to 30-40% of the final volume) and mix thoroughly.
-
Slowly add saline or water dropwise while vortexing to reach the final volume.
-
Observe for any precipitation. If precipitation occurs, a suspension may be necessary.
-
Prepare fresh daily and store protected from light.
Caution: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity in animal models.
Protocol 3: Preparation of a Suspension for Oral Gavage
Objective: To prepare a uniform suspension of this compound for higher doses where solubility is a limiting factor.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (B11928114) or CMC in water
-
Tween 80 (optional wetting agent)
-
Mortar and pestle or homogenizer
-
Stir plate
Method:
-
Weigh the required amount of this compound. If particle size is large, gently grind to a fine powder using a mortar and pestle.
-
If using a wetting agent, add a small volume of 0.1% Tween 80 in water to the powder to form a paste.
-
Gradually add the 0.5% methylcellulose or CMC vehicle to the paste while stirring continuously.
-
Use a homogenizer to ensure a uniform particle size distribution.
-
Continuously stir the suspension on a stir plate during dosing to maintain uniformity.
Potential Signaling Pathway Involvement
While a specific signaling pathway for this compound is not well-documented, related flavonoids have been shown to exert their effects through various pathways. For instance, the structurally similar 5,8-Dihydroxy-4',7-dimethoxyflavone has been shown to induce Heme Oxygenase-1 (HO-1) expression through the ROS/p38 MAPK/Nrf2 pathway.[3] Other related flavonoids are also known to influence Ca2+ signaling.[4]
The following diagram illustrates a potential anti-inflammatory and antioxidant pathway that could be investigated for this compound.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its presumed low aqueous solubility, a systematic approach involving solubility screening and the potential use of co-solvents or suspending agents is recommended. The protocols provided herein offer a starting point for researchers to develop a robust and reproducible formulation for animal studies. It is essential to validate the chosen formulation for stability and homogeneity to ensure reliable experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of 5,8-Dihydroxy-6,7-dimethoxyflavone under experimental conditions
Technical Support Center: 5,8-Dihydroxy-6,7-dimethoxyflavone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific quantitative stability data for this compound is limited in publicly available literature, general knowledge of flavonoid chemistry suggests that its stability is influenced by several factors including pH, temperature, light exposure, and the presence of enzymes. Flavonoids, as a class of compounds, are known to be susceptible to degradation under certain conditions. The presence of hydroxyl groups can increase susceptibility to oxidation, while methoxy (B1213986) groups tend to enhance stability.
Q2: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Stock solutions should be prepared in a high-quality anhydrous solvent such as DMSO. It is advisable to prepare small aliquots to minimize freeze-thaw cycles and store them at -80°C.
Q3: What is the recommended solvent for dissolving this compound?
Based on data for structurally similar flavonoids, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.
Q4: Is this compound susceptible to degradation in aqueous solutions?
Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions (pH > 7). This degradation can involve the opening of the heterocyclic C-ring. Therefore, it is recommended to prepare fresh aqueous solutions for each experiment and to assess the stability of the compound in your specific buffer system and experimental timeframe.
Q5: Can this flavonoid degrade in cell culture media?
Yes, flavonoids can be unstable in cell culture media. The degradation can be influenced by the pH of the medium, the presence of components like serum, and exposure to light and oxygen. Some flavonoids have been observed to dimerize or undergo oxidative degradation in cell culture media, particularly in the presence of serum. It is advisable to perform stability tests of this compound in your specific cell culture conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock and working solutions for each experiment. Assess the stability of the compound under your specific experimental conditions (solvent, pH, temperature, light exposure) using a validated analytical method like HPLC-UV. |
| Precipitation in Aqueous Media | Due to the likely poor aqueous solubility of polymethoxyflavones, precipitation can occur. Visually inspect solutions for any precipitate. Consider adjusting the final solvent concentration or using a suitable solubilizing agent if compatible with your experimental setup. |
| Interaction with Media Components | Components in complex media, such as serum proteins, can interact with flavonoids, potentially affecting their availability and activity. If feasible, conduct experiments in simpler, defined media to minimize these interactions. |
Issue 2: Difficulty in Quantification by HPLC-UV
| Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Optimize the detection wavelength by acquiring a UV-Vis spectrum of the compound. Ensure the mobile phase is compatible with the chosen wavelength and does not have high background absorbance. Check for co-eluting peaks that might be causing ion suppression if using LC-MS. |
| Peak Tailing or Broadening | Adjust the mobile phase pH to ensure the flavonoid is in a single ionic state. Check for column degradation or contamination; if necessary, wash or replace the column. Ensure the sample is fully dissolved in the mobile phase. |
| Ghost Peaks | Run a blank gradient to check for contamination of the HPLC system or column. Ensure adequate column equilibration between sample injections. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable anhydrous organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test buffers (e.g., phosphate (B84403) buffers at pH 5, 7.4, and 9) or cell culture medium.
-
Incubation Conditions:
-
pH Stability: Incubate the test solutions at a constant temperature (e.g., 37°C) and analyze samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Thermal Stability: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) in a fixed pH buffer and analyze at set time intervals.
-
Photostability: Expose the test solutions to a controlled light source (e.g., UV or visible light) while keeping a parallel set of samples in the dark as a control. Analyze at various time points.
-
-
Sample Analysis: At each time point, quench any potential reaction (e.g., by adding a strong acid or organic solvent) and analyze the concentration of the remaining this compound using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of the flavonoid against time for each condition. From this data, you can calculate the degradation rate constant and the half-life (t½) of the compound under each condition.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Dihydroxy-Dimethoxyflavones
Flavonoids with substitution patterns similar to this compound have been reported to modulate various signaling pathways involved in inflammation, cell survival, and apoptosis. The following diagram illustrates a potential pathway of interest for investigation.
Caption: Potential modulation of PI3K/Akt and NF-κB signaling pathways.
Experimental Workflow: Assessing Compound Stability
The following workflow outlines the key steps in determining the stability of this compound under specific experimental conditions.
Technical Support Center: Optimization of 5,8-Dihydroxy-6,7-dimethoxyflavone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of 5,8-Dihydroxy-6,7-dimethoxyflavone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The extraction yield of flavonoids like this compound is primarily influenced by several key parameters: the choice of extraction method, the type and concentration of the solvent, the extraction temperature, the duration of the extraction, and the solid-to-solvent ratio.[1][2][3] The interplay of these factors determines the efficiency of the extraction process.
Q2: Which extraction methods are most effective for obtaining this compound?
A2: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration and Soxhlet extraction.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred due to their higher efficiency, reduced extraction time, and lower solvent consumption.[3][5] For structurally similar flavonoids, UAE has been shown to provide the highest content in the shortest time.[3]
Q3: What is the recommended solvent for extracting this compound?
A3: Ethanol (B145695) is a commonly recommended solvent for extracting methoxyflavones from plant materials.[1][6] The concentration of ethanol is a critical factor, with studies on similar compounds showing that higher concentrations (e.g., 95% v/v) can significantly increase the yield of methoxyflavones.[2][6] For instance, in the extraction of 5,7-dimethoxyflavone (B190784), increasing the ethanol concentration from 25% to 95% (v/v) resulted in a substantial increase in yield.[6]
Q4: How does temperature affect the stability and yield of this compound during extraction?
A4: Increased temperatures can enhance the solubility of the flavonoid and the diffusion rate, thereby improving the extraction yield.[3] However, excessively high temperatures may lead to the degradation of thermolabile compounds.[4][7] For a similar flavonoid, the content was observed to increase with temperature up to a maximum of 70°C.[3] It is crucial to optimize the temperature to balance extraction efficiency and compound stability.
Q5: Can the physical state of the plant material impact extraction efficiency?
A5: Yes, the particle size of the plant material is an important factor. Grinding the plant material into a fine powder increases the surface area available for solvent contact, which can significantly improve the extraction efficiency. Proper preparation of the plant material, including drying and grinding, is a crucial first step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can lead to inefficient extraction.[1][3] 3. Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration. | 1. Solvent Optimization: Experiment with different concentrations of ethanol (e.g., 50%, 70%, 95% v/v) to find the optimal polarity.[6] Acetonitrile has also been shown to be effective for methoxyflavone extraction.[8] 2. Parameter Optimization: Systematically vary the temperature (e.g., 40-70°C), time (e.g., 15-60 minutes for UAE), and solid-to-solvent ratio (e.g., 1:10 to 1:50 g/mL) to identify the optimal conditions.[2][3][7] 3. Sample Grinding: Ensure the plant material is finely ground to a consistent particle size before extraction. |
| Degradation of Target Compound | 1. Excessive Temperature: High temperatures can cause the breakdown of the flavonoid structure.[7] 2. Prolonged Extraction Time: Extended exposure to heat or certain solvents can lead to degradation. 3. Light Exposure: Some flavonoids are sensitive to light and can degrade upon prolonged exposure. | 1. Temperature Control: Use a temperature-controlled water bath or microwave extractor. For a similar compound, the optimal temperature was found to be below 70°C.[3] 2. Time Optimization: Particularly for MAE and UAE, shorter extraction times are generally sufficient. For instance, optimal UAE times for similar compounds have been reported to be between 15 and 30 minutes.[2] 3. Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from direct light. Store extracts in the dark. |
| Co-extraction of Impurities | 1. Solvent System: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Crude Plant Material: The starting material may have a high content of interfering substances. | 1. Solvent Selectivity: Adjust the ethanol-water ratio to fine-tune the polarity and improve the selectivity for the target compound. 2. Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. 3. Purification: Employ post-extraction purification techniques such as column chromatography or solid-phase extraction (SPE).[9] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvesting time.[10] 2. Inconsistent Experimental Conditions: Minor variations in extraction parameters can lead to different yields. | 1. Standardize Plant Material: Use plant material from the same batch and of a consistent age for comparative experiments.[10] 2. Maintain Consistency: Carefully control all extraction parameters, including temperature, time, solvent concentration, and agitation speed, for all experiments. |
Data Presentation: Comparative Extraction Parameters
The following tables summarize quantitative data from studies on structurally similar flavonoids, which can serve as a starting point for the optimization of this compound extraction.
Table 1: Effect of Ethanol Concentration on the Extraction of 5,7-dimethoxyflavone (Maceration) [6]
| Ethanol Concentration (% v/v) | 5,7-dimethoxyflavone Content ( g/100 mL extract) |
| 25 | 1.11 ± 0.02 |
| 50 | 2.14 ± 0.43 |
| 75 | 3.49 ± 0.70 |
| 95 | 48.1 ± 9.62 |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones [2][4]
| Parameter | Optimized for Total Yield | Optimized for Total Methoxyflavone Content |
| Ethanol Concentration | 54.24% v/v | 95.00% v/v |
| Extraction Time | 25.25 min | 15.99 min |
| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g |
Table 3: Comparison of Extraction Methods for a Dihydroxy-methoxy-dimethyl Chalcone [5]
| Extraction Method | Yield (µg/g dry sample) | Extraction Time |
| Microwave-Assisted Extraction (MAE) | 1409 ± 24 | 38 min |
| Heat Reflux Extraction (HRE) | 1337 ± 37 | 2 h |
| Maceration | 1225 ± 81 | 20 h |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a modern, efficient method for flavonoid extraction.
-
Plant Material Preparation:
-
Dry the plant material in the shade until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Store the powder in a desiccator to prevent moisture absorption.[9]
-
-
Ultrasonic-Assisted Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add the appropriate solvent (e.g., 95% ethanol) at a specific solid-to-solvent ratio (e.g., 1:50 g/mL).[2]
-
Place the flask in an ultrasonic bath.
-
Sonify the mixture for the optimized duration (e.g., 16 minutes) at a controlled temperature (e.g., up to 70°C).[2][3]
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure.
-
Protocol 2: Maceration
This is a simple, conventional extraction method.
-
Plant Material Preparation:
-
Prepare the dried, powdered plant material as described in Protocol 1.
-
-
Maceration:
-
Place a known quantity of the powdered plant material in a sealed container.
-
Add the selected solvent (e.g., 95% ethanol) to cover the plant material completely.[6]
-
Allow the mixture to stand at room temperature for an extended period (e.g., 7 days), with occasional agitation.[6]
-
After the maceration period, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
Mandatory Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Extraction Conditions for Total Phenolics and Total Flavonoids from Kaempferia parviflora Rhizomes [scirp.org]
Optimizing concentration range for 5,8-Dihydroxy-6,7-dimethoxyflavone dose-response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose-response range of 5,8-Dihydroxy-6,7-dimethoxyflavone and related polymethoxyflavones in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work with this compound.
Issue 1: Poor Solubility in Aqueous Media
Question: I am having difficulty dissolving this compound in my cell culture medium. What is the recommended procedure for preparing a stock solution and working concentrations?
Answer:
Polymethoxyflavones, including this compound, often exhibit poor solubility in aqueous solutions. To overcome this, a stock solution should first be prepared in an organic solvent.
Recommended Protocol:
-
Stock Solution Preparation: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For instance, Cirsimaritin, a structurally similar flavone, is soluble in DMSO at 10 mM.[1] Ensure complete dissolution by gentle vortexing. Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: For your experiments, dilute the DMSO stock solution with your cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5% (v/v). Always prepare fresh working solutions for each experiment.
-
Vehicle Control: Remember to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your highest treatment concentration to account for any solvent effects.
Issue 2: High Variability in Dose-Response Data
Question: My dose-response experiments with this compound are showing inconsistent results between replicates. What could be the cause of this variability?
Answer:
High variability in dose-response data can stem from several factors related to compound handling and experimental setup.
Troubleshooting Steps:
-
Compound Stability: Flavonoids can be sensitive to light and temperature. Ensure that your stock solutions are stored in light-protected containers at the recommended temperature. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to aliquot the stock solution into smaller volumes for single-use.
-
Precipitation: When diluting the DMSO stock in aqueous media, the compound may precipitate, especially at higher concentrations. Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, consider lowering the final concentration range or slightly increasing the final DMSO concentration (while remaining within the non-toxic limit).
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform cell seeding density and allow cells to adhere and stabilize before treatment.
-
Incubation Time: The duration of treatment can significantly impact the observed effect. Optimize the incubation time based on the specific endpoint you are measuring. For cytotoxicity assays, typical incubation times range from 24 to 72 hours.[2]
Issue 3: No Observable Effect at Tested Concentrations
Question: I am not observing any significant biological effect of this compound in my assay, even at what I presumed to be high concentrations. What should I consider?
Answer:
The absence of a biological effect could be due to several reasons, from the concentration range to the specific biological system being studied.
Recommendations:
-
Expand the Concentration Range: The effective concentration of flavonoids can vary widely depending on the cell type and the biological endpoint. It is recommended to perform a broad-range dose-response curve in your initial experiments (e.g., from nanomolar to high micromolar ranges). For example, related flavones have shown effects in the micromolar range, with IC50 values for cytotoxicity in some cancer cell lines between 10 µM and 40 µM.[1]
-
Consider the Mechanism of Action: The biological activity of this compound is likely mediated through specific signaling pathways. Research the known targets of structurally similar polymethoxyflavones to ensure your experimental model is appropriate. For instance, some flavones act through the ROS/p38 MAPK/Nrf2 pathway, while others influence Ca2+ signaling or inhibit inflammatory pathways like NF-κB.[3][4]
-
Positive Controls: Include a positive control in your experiment that is known to elicit the response you are measuring. This will validate that your assay is working correctly.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for dose-response studies with this compound?
A1: Based on data from structurally similar polymethoxyflavones, a good starting point for in vitro studies is a logarithmic dilution series ranging from 0.1 µM to 100 µM. This broad range will help in identifying the effective concentration window for your specific experimental setup. For example, the related compound 5-hydroxy-3,7-dimethoxyflavone showed activity at concentrations up to 200 µM in yeast-based assays.[4]
Q2: How should I determine the IC50 value of this compound?
A2: The IC50 value, or the half-maximal inhibitory concentration, should be determined by treating your cells with a range of concentrations of the compound. A minimum of 5-6 concentrations spanning the expected IC50 is recommended. After the incubation period, cell viability or the specific endpoint is measured. The data should be plotted as the percentage of inhibition versus the log of the compound concentration, and a non-linear regression analysis (e.g., sigmoidal dose-response curve) should be used to calculate the IC50 value.[2]
Q3: What are the known signaling pathways affected by polymethoxyflavones similar to this compound?
A3: Several signaling pathways have been identified for structurally related flavones:
-
Anti-inflammatory Pathways: Inhibition of the NF-κB and STAT3 pathways, as well as suppression of iNOS and COX-2 expression.[5][6]
-
Oxidative Stress Response: Activation of the ROS/p38 MAPK/Nrf2 signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3]
-
Calcium Signaling: Modulation of intracellular calcium levels, which can affect various cellular processes, including cell cycle regulation.[4]
-
Apoptosis Pathways: Induction of apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.[7][8]
Q4: Can this compound be used in animal studies?
A4: Yes, related methoxyflavones have been used in in vivo studies. For example, 5,7-dimethoxyflavone (B190784) administered orally to mice at 10 mg/kg showed rapid absorption and distribution to various tissues.[9] When planning animal studies, it is essential to consider the formulation of the compound for administration (e.g., in a suitable vehicle like corn oil or a solution with a solubilizing agent) and to perform preliminary pharmacokinetic and toxicology studies to determine the appropriate dose range.
Data Presentation
Table 1: Effective Concentrations of Structurally Similar Flavones
| Compound Name | Cell Line/Model | Assay | Effective Concentration/IC50 | Reference |
| 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) | Human Cardiac Fibroblasts | HO-1 Induction | 1-10 µM | [3] |
| Cirsimaritin (5,4'-Dihydroxy-6,7-dimethoxyflavone) | AGS, HT-29 Cells | Proliferation Assay | IC50: 14.4 µM, 13.1 µM | [1] |
| 5-hydroxy-3,7-dimethoxyflavone | Saccharomyces cerevisiae | Ca2+-mediated cell cycle | 200 µM | [4] |
| 5-hydroxy-7,4'-dimethoxyflavone | Candida albicans | Antifungal Activity | MIC: 22.5 µg/ml | [10] |
| Methoxyflavone Derivatives | MOLT-4 Cells | Cytotoxicity (MTT Assay) | IC50: ~50-100 µM | [8] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Treatment: Prepare serial dilutions of this compound from your DMSO stock in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: General experimental workflow for dose-response analysis.
Caption: Potential signaling pathways modulated by polymethoxyflavones.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of 5,8-Dihydroxy-6,7-dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 5,8-Dihydroxy-6,7-dimethoxyflavone (also known as Cirsimaritin) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in non-target cell lines. | The compound may have off-target effects on essential cellular pathways in certain cell types. | 1. Perform a dose-response curve on a panel of relevant cell lines to determine the therapeutic window. 2. Reduce the concentration to the lowest effective level for your target of interest. 3. Use a more targeted delivery system , such as liposomal encapsulation, to increase localization to the target cells.[1] |
| Inconsistent results between experimental replicates. | 1. Poor solubility of the flavonoid. 2. Degradation of the compound in the experimental medium. | 1. Ensure complete solubilization in DMSO before diluting in aqueous media. Avoid precipitation. 2. Prepare fresh stock solutions for each experiment. 3. Minimize exposure to light and air to prevent degradation. |
| Unexpected phenotypic changes in cells or animal models. | The compound is likely interacting with unintended signaling pathways. | 1. Conduct a kinase inhibitor profiling assay to identify off-target kinases.[2][3] 2. Perform a broader off-target screening , such as a cellular thermal shift assay (CETSA) or chemical proteomics.[4] 3. Consult the literature for known off-targets of structurally similar flavonoids. |
| Discrepancy between in vitro and in vivo results. | Poor bioavailability and rapid metabolism of the flavonoid in vivo. | 1. Consider alternative routes of administration or co-administration with bioavailability enhancers. 2. Use nanoformulations to improve stability and circulation time.[1] 3. Analyze metabolite activity , as the in vivo effects may be due to metabolites rather than the parent compound.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
While specific off-target profiling data for this compound is not extensively available in the public domain, its diverse biological activities suggest potential interactions with multiple cellular targets.[6] As a flavonoid, it may interact with various kinases, ATP-binding proteins, and drug transporters like P-glycoprotein and Breast Cancer Resistance Protein (BCRP).[7] For instance, the structurally related compound 5,7-dimethoxyflavone (B190784) has been shown to have effects on adipogenesis and cholinesterase activity, indicating a broad range of potential off-targets.[8][9]
Q2: How can I computationally predict potential off-target effects of this compound?
Computational methods are a valuable first step in identifying potential off-targets.[6]
-
Molecular Docking: Dock the structure of this compound against a library of known protein structures (e.g., from the Protein Data Bank) to predict binding affinities.
-
Pharmacophore Screening: Use the 3D chemical features of the flavonoid to search for similar ligands with known targets.
-
Shape-Similarity Screening: Compare the shape of your compound to databases of molecules with known biological activities.
Q3: What experimental approaches can I use to identify off-target interactions?
A multi-pronged experimental approach is recommended to confirm computational predictions and discover novel off-targets.
-
Kinase Profiling: Screen the compound against a large panel of kinases to identify unintended inhibitory activity.[2][3] This is particularly important as many flavonoids are known to be kinase inhibitors.
-
Chemical Proteomics: This technique can identify protein targets by capturing proteins that bind to an immobilized version of the compound from a cell lysate.[1][4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
Q4: Can structural modifications to this compound improve its selectivity?
Yes, structural modifications can enhance target selectivity and reduce off-target effects. The structure-activity relationship of flavonoids is a well-studied area.[10]
-
Hydroxyl and Methoxyl Groups: The position and number of hydroxyl and methoxyl groups on the flavonoid backbone are critical for biological activity and selectivity. For example, studies on related flavonoids have shown that altering methoxylation patterns can change their cytotoxic effects.[11]
-
Glycosylation: Adding a sugar moiety can alter the solubility and bioavailability of the flavonoid, which can in turn affect its off-target interactions.
-
Synthetic Derivatives: Synthesis of derivatives with modified functional groups can improve target binding affinity and reduce interactions with off-targets. For instance, modifying the C-4 carbonyl group of 5,7-dimethoxyflavone to an oxime has been shown to enhance its biological activity.[12]
Q5: How can I improve the delivery of this compound to my target of interest and reduce systemic off-target effects?
Improving drug delivery is a key strategy to minimize off-target toxicity.
-
Nanoformulations: Encapsulating the flavonoid in nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve its solubility, and allow for targeted delivery to specific tissues or cells.[1][5]
-
Prodrugs: Converting the flavonoid into a prodrug that is activated only at the target site can reduce systemic exposure and off-target effects.
-
Targeted Delivery Systems: Conjugating the flavonoid to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, can enhance its delivery to the target cells.
Quantitative Data
The following table summarizes the IC50 values of this compound (Cirsimaritin) and related methoxyflavones against various cancer cell lines. This data can help in understanding the potential for off-target cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cirsimaritin | AGS (gastric adenocarcinoma) | 14.4 | [6] |
| HT-29 (colon carcinoma) | 13.1 | [6] | |
| Saos-2 (osteosarcoma) | 38.5 | [6] | |
| WEHI 164 (fibrosarcoma) | 40.7 | [6] | |
| 5,7-Dimethoxyflavone derivative (Oxime 6) | HepG2 (liver carcinoma) | 25.34 (µg/mL) | [13] |
| T47D (breast cancer) | 22.94 (µg/mL) | [13] | |
| 5,7-Dimethoxyflavone derivative (Compound 7) | HepG2 (liver carcinoma) | 21.36 (µg/mL) | [13] |
| T47D (breast cancer) | 25.00 (µg/mL) | [13] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general framework for assessing the off-target effects of this compound on a panel of kinases.[2]
Objective: To determine the IC50 values of the test compound against a broad range of kinases.
Materials:
-
This compound
-
Panel of purified recombinant kinases
-
Specific kinase substrates
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to verify target engagement and identify off-targets in a cellular context.
Objective: To assess the binding of this compound to its target(s) in intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer
-
Western blotting or mass spectrometry equipment
Methodology:
-
Treat cultured cells with the test compound or vehicle control for 1-2 hours.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with inhibitors.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for a specific target or by mass spectrometry for proteome-wide analysis.
-
Binding of the compound will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the control.
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: On-target versus potential off-target signaling pathways.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of 5,8-Dihydroxy-6,7-dimethoxyflavone degradation products
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying the degradation products of flavonoids, with a focus on 5,8-Dihydroxy-6,7-dimethoxyflavone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading. What are the likely causes?
A1: Flavonoid degradation can be initiated by several factors, including exposure to light (photodegradation), heat (thermal degradation), changes in pH (hydrolysis), and the presence of oxidizing agents. The substitution pattern on the flavonoid core, such as the presence of hydroxyl and methoxy (B1213986) groups, significantly influences its stability.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?
A2: To identify if new peaks are degradation products, you should perform a forced degradation study. This involves subjecting your sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and monitoring the appearance of new peaks and the decrease in the parent compound's peak area over time. Comparing the chromatograms of the stressed samples with a control (unstressed) sample will help in identifying potential degradation products.
Q3: What are the common degradation pathways for flavonoids like this compound?
A3: While specific data for this compound is limited, general degradation pathways for flavonoids include:
-
Oxidation: The hydroxyl groups on the A and B rings are susceptible to oxidation, which can lead to the formation of quinone-type structures.
-
Hydrolysis: Under acidic or basic conditions, methoxy groups can be hydrolyzed to hydroxyl groups. The ether linkage in the C-ring can also be susceptible to cleavage.
-
Ring Scission: A common degradation pathway for flavonoids involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds.[1]
Q4: How can I prevent the degradation of my this compound samples during storage and experimentation?
A4: To minimize degradation, samples should be stored in a cool, dark, and dry place. Use of amber vials can protect against photodegradation. For solutions, prepare them fresh and store them at low temperatures. It is also advisable to use solvents that have been purged with an inert gas like nitrogen to remove dissolved oxygen and minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC | Sample instability under analytical conditions. | Check the pH and temperature of the mobile phase. Consider using a lower analysis temperature and ensure the mobile phase is degassed. |
| Multiple new peaks appearing in chromatogram | Significant degradation under stress conditions. | Reduce the duration or intensity of the stress condition (e.g., lower acid/base concentration, shorter light exposure). |
| Poor resolution between parent and degradation peaks | Inadequate chromatographic method. | Optimize the HPLC method by adjusting the gradient, flow rate, column type, or mobile phase composition. |
| Inconsistent results between replicate experiments | Variability in stress conditions or sample handling. | Ensure precise control over all experimental parameters (temperature, light intensity, reagent concentrations) and consistent sample preparation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a stable oven.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Calculate the percentage degradation.
-
Characterize the structure of the major degradation products using LC-MS/MS and NMR.
Visualizations
Logical Workflow for Degradation Product Identification
Caption: General workflow for identifying flavonoid degradation products.
Potential Degradation Pathways
References
Strategies to improve the bioavailability of 5,8-Dihydroxy-6,7-dimethoxyflavone
This guide provides researchers, scientists, and drug development professionals with technical support for improving the bioavailability of 5,8-Dihydroxy-6,7-dimethoxyflavone, also known as Skullcapflavone II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound (Skullcapflavone II) is a flavonoid originally isolated from Scutellaria baicalensis. It has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. Its therapeutic potential is significant, but its practical application is often hindered by poor bioavailability.
Q2: What are the main barriers limiting the oral bioavailability of this compound?
The primary challenges to the oral bioavailability of this compound are:
-
Poor Aqueous Solubility: As a lipophilic molecule, it has very low solubility in water, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.
-
Extensive Metabolism: It is subject to significant first-pass metabolism in the liver and intestines, where it is rapidly converted into inactive metabolites.
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this flavone?
Several formulation strategies can be used, including:
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS), liposomes, and solid lipid nanoparticles can improve solubility and absorption.
-
Polymeric Nanoparticles: Encapsulating the compound in biodegradable polymer nanoparticles can protect it from degradation and enhance its uptake.
-
Co-administration with Bioenhancers: Using inhibitors of metabolic enzymes (e.g., piperine) can reduce first-pass metabolism.
-
Crystal Engineering: Techniques like co-crystallization can improve the dissolution properties of the compound.
Q4: Has a Self-Microemulsifying Drug Delivery System (SMEDDS) been shown to be effective for this compound?
Yes, a study has successfully developed a SMEDDS formulation for Skullcapflavone II. This formulation significantly increased the compound's solubility and led to a substantial improvement in its oral bioavailability in preclinical models. The SMEDDS formulation, composed of an oil, a surfactant, and a cosurfactant, forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, which enhances the absorption of the drug.
Troubleshooting Guides
Issue: Low and variable results in in vivo pharmacokinetic studies.
-
Possible Cause 1: Poor Compound Dissolution.
-
Troubleshooting Step: The compound may not be fully dissolving in the vehicle used for oral administration. This can lead to incomplete absorption. Consider using a formulation strategy to improve solubility. A SMEDDS formulation has been shown to increase the oral bioavailability of Skullcapflavone II by 7.7-fold compared to a suspension.
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting Step: The compound is likely undergoing extensive first-pass metabolism. The SMEDDS formulation can help by promoting lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.
-
-
Possible Cause 3: Inconsistent Dosing.
-
Troubleshooting Step: Ensure the dosing vehicle is homogenous and the compound remains suspended (if using a suspension) throughout the dosing process. Using a solubilizing formulation like SMEDDS can provide a more uniform and reliable dose.
-
Issue: Difficulty dissolving the compound for in vitro assays.
-
Possible Cause: Inappropriate Solvent.
-
Troubleshooting Step: this compound has very low aqueous solubility. For cell-based assays, a stock solution in an organic solvent like DMSO is typically used, followed by dilution in the culture medium. However, be mindful of the final solvent concentration to avoid cellular toxicity. For dissolution testing, various oils and surfactants should be screened to find a suitable vehicle, as was done for the development of a SMEDDS formulation.
-
Quantitative Data Summary
The following tables summarize the quantitative data from a study that developed a SMEDDS formulation to improve the bioavailability of this compound.
Table 1: Solubility of this compound in Various Vehicles.
| Vehicle Type | Vehicle Name | Solubility (mg/mL ± SD) |
|---|---|---|
| Oil | Ethyl oleate | 1.91 ± 0.13 |
| Labrafil M 1944 CS | 1.85 ± 0.24 | |
| Isopropyl myristate | 0.93 ± 0.08 | |
| Surfactant | Cremophor EL | 43.15 ± 2.61 |
| Tween 80 | 35.42 ± 1.98 | |
| Labrasol | 29.88 ± 2.15 | |
| Cosurfactant | Transcutol P | 105.37 ± 5.33 |
| PEG 400 | 69.46 ± 4.12 | |
| Ethanol | 41.28 ± 3.57 | |
| Aqueous | Distilled Water | < 0.01 |
Data sourced from a study on Skullcapflavone II SMEDDS formulation.
Table 2: Pharmacokinetic Parameters after Oral Administration in Rats (Dose = 50 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Suspension | 103.4 ± 21.5 | 0.38 ± 0.13 | 215.7 ± 45.8 | 100 (Reference) |
| SMEDDS | 655.8 ± 112.7 | 0.29 ± 0.08 | 1658.6 ± 311.2 | 768.9 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. Data represents mean ± SD. Sourced from a study on Skullcapflavone II SMEDDS formulation.
Experimental Protocols
Protocol 1: Development of a SMEDDS Formulation
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants.
-
Add an excess amount of the compound to 2 mL of each vehicle.
-
Shake the mixtures in a thermostatically controlled shaker at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with a suitable solvent (e.g., methanol) and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosurfactant with the highest solubility for the compound.
-
Prepare mixtures with varying ratios of these three components (e.g., from 9:1 to 1:9).
-
For each mixture, add a small amount to a beaker of distilled water at 37°C with gentle stirring.
-
Visually observe the self-emulsification process and the appearance of the resulting emulsion (e.g., clear, bluish, milky).
-
Identify the region in the phase diagram that forms a stable and clear microemulsion.
-
-
Preparation and Characterization of the Optimized SMEDDS:
-
Select the optimal ratio of oil, surfactant, and cosurfactant from the phase diagram.
-
Dissolve the desired amount of this compound into the mixture to prepare the final drug-loaded SMEDDS.
-
Characterize the formulation by determining droplet size, polydispersity index (PDI), and zeta potential after dilution in water using a particle size analyzer.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the animals for 12 hours before the experiment with free access to water.
-
Divide the animals into two groups: a control group (receiving the compound suspension) and a test group (receiving the SMEDDS formulation).
-
-
Dosing and Sampling:
-
Administer the respective formulations to each group via oral gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.167, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
-
Bioanalysis and Data Analysis:
-
Extract the drug from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative oral bioavailability of the SMEDDS formulation compared to the suspension using the formula: (AUC_SMEDDS / AUC_Suspension) * 100%.
-
Visualizations
Caption: Workflow for developing and evaluating a SMEDDS formulation.
Caption: How SMEDDS overcomes bioavailability barriers for lipophilic drugs.
Validation & Comparative
A Comparative Analysis of 5,8-Dihydroxy-6,7-dimethoxyflavone and Other Potent Flavonoids
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of 5,8-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) versus Quercetin, Kaempferol, and Luteolin, supported by experimental data and mechanistic insights.
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their significant pharmacological properties. Among them, this compound, also known as Cirsimaritin, has emerged as a compound of interest with a range of biological activities. This guide provides an objective comparison of Cirsimaritin with three other well-studied and potent flavonoids: Quercetin, Kaempferol, and Luteolin. The analysis focuses on their anticancer, anti-inflammatory, and antioxidant activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in their drug discovery and development endeavors.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentration (IC50) values, for the four flavonoids across various experimental assays. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Anticancer Activity
The cytotoxic effects of these flavonoids have been evaluated against a variety of cancer cell lines. The IC50 values presented below highlight their potential as anticancer agents.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Cirsimaritin) | AGS (Gastric Adenocarcinoma) | 14.4 | [1] |
| HT-29 (Colon Carcinoma) | 13.1 | [1] | |
| Saos-2 (Osteosarcoma) | 38.5 | [1] | |
| WEHI 164 (Fibrosarcoma) | 40.7 | [1] | |
| Quercetin | HepG2 (Hepatocellular Carcinoma) | 25-50 | [2] |
| Kaempferol | HepG2 (Hepatocellular Carcinoma) | 25-50 | [2] |
| Luteolin | A549 (Lung Carcinoma) | 3.1 | [3] |
| B16 Melanoma 4A5 (Melanoma) | 2.3 | [3] | |
| CCRF-HSB-2 (T-cell Leukemia) | 2.0 | [3] | |
| TGBC11TKB (Gastric Cancer) | 1.3 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of these flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.
| Flavonoid | Assay | IC50 (µM) | Reference |
| This compound (Cirsimaritin) | DPP-4 Inhibition | 0.43 | [1] |
| Quercetin | COX-2 Protein Level Inhibition | Stronger than Kaempferol at 5-50 µM | [4] |
| Kaempferol | COX-2 Protein Level Inhibition | Weaker than Quercetin at 5-50 µM | [4] |
Antioxidant Activity
The antioxidant potential is a hallmark of flavonoids, often measured by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Lower IC50 values indicate higher antioxidant activity.
| Flavonoid | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Reference |
| Quercetin | 1.84 | 0.5083 | [5] |
| Luteolin | 2.099 | 0.59 | [5] |
| Kaempferol | 5.318 | 0.8506 | [5] |
Signaling Pathways in Anticancer and Anti-inflammatory Action
The biological activities of these flavonoids are mediated through their interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by each compound.
This compound (Cirsimaritin) Signaling Pathways
Caption: Anticancer and anti-inflammatory pathways modulated by Cirsimaritin.
Quercetin Signaling Pathways
Caption: Key signaling pathways influenced by Quercetin.
Kaempferol Signaling Pathways
Caption: Anticancer and anti-inflammatory pathways affected by Kaempferol.
Luteolin Signaling Pathways
Caption: Major signaling cascades modulated by Luteolin.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide. These protocols are intended to be general guidelines; specific details may need to be optimized based on the experimental setup and reagents used.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoids and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidants.
Workflow:
Caption: General workflow for the DPPH antioxidant assay.
Protocol:
-
Sample Preparation: Prepare a series of concentrations of the flavonoid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction: Mix the flavonoid solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Workflow:
References
Target Validation of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5,8-Dihydroxy-6,7-dimethoxyflavone, a naturally occurring flavonoid. Due to the limited direct experimental data on this specific compound, this document leverages findings from structurally similar and well-characterized flavonoids, including Apigenin, Luteolin, and various methoxyflavones, to provide a predictive validation of its therapeutic potential. The primary focus is on its anticipated anti-inflammatory and anticancer properties, supported by experimental data from analogous compounds.
Comparative Analysis of Bioactive Flavonoids
The therapeutic potential of flavonoids is largely attributed to their antioxidant, anti-inflammatory, and antiproliferative activities. The specific hydroxylation and methoxylation patterns on the flavone (B191248) backbone significantly influence their biological effects. This compound is expected to exhibit potent bioactivity due to its structural resemblance to other well-studied flavonoids.
Anticancer Activity
Structurally related flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS) within cancer cells.
Table 1: Comparative Anticancer Activity of Flavonoids (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7-dimethoxyflavone | HepG2 | Liver Cancer | 25 | [1] |
| Cirsimaritin (5,4'-Dihydroxy-6,7-dimethoxyflavone) | AGS | Gastric Adenocarcinoma | 14.4 | [2] |
| HT-29 | Colorectal Carcinoma | 13.1 | [2] | |
| Saos-2 | Osteosarcoma | 38.5 | [2] | |
| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Leukemia Cells | Leukemia | Not specified, but highly cytotoxic | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Table 2: Comparative Anti-inflammatory Activity of Flavonoids
| Compound | Model | Key Findings | Reference |
| 5,7-dimethoxyflavone | Rat paw edema | Comparable effect to aspirin | [4] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO and PGE2 production; suppression of iNOS and COX-2 expression via NF-κB inactivation | [5] |
| Apigenin | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [6] |
| Luteolin | LPS-stimulated macrophages | Inhibition of NO production and iNOS expression | [4] |
| Quercetin | Various models | Inhibition of NF-κB signaling | [7][8][9] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and comparator flavonoids) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12]
Western Blot for NF-κB Pathway Analysis
This protocol is used to detect the expression of proteins involved in the NF-κB signaling pathway.
-
Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[13][14]
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.
-
Grouping and Administration: Randomly divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (different doses of this compound). Administer the treatments orally or intraperitoneally.[15][16][17][18][19]
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[15][17]
Visualizing the Molecular Pathways
Proposed Anticancer Signaling Pathway
The anticancer activity of many flavonoids is mediated through the induction of apoptosis. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.3. Cell viability assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Structural Dance of Potency: A Comparative Guide to 5,8-Dihydroxy-6,7-dimethoxyflavone Analogs in Cancer and Inflammation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5,8-dihydroxy-6,7-dimethoxyflavone and its analogs, focusing on their anticancer and anti-inflammatory properties. The information presented herein is curated from experimental data to facilitate the rational design of more potent and selective therapeutic agents.
The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone (B191248) backbone is a critical determinant of the biological activity of this compound and its analogs. These structural modifications significantly influence their efficacy as anticancer and anti-inflammatory agents by altering their physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn affects their interaction with molecular targets.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, reveal significant variations based on the substitution patterns on the A and B rings of the flavone structure.
In general, a higher degree of methoxylation on the A-ring tends to correlate with enhanced antiproliferative activity.[1][2] Conversely, an increased number of methoxyl groups on the B-ring often leads to a decrease in activity.[1] The position of the methoxy group on the B-ring is also crucial, with a 3'-methoxy group often being more favorable for activity than a 4'-methoxy group.[1][2]
Below is a summary of the cytotoxic activities of various polymethoxyflavone analogs against different cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| 5,4'-Dihydroxy-6,7-dimethoxyflavone | HL-60 | Alamar Blue | >100 | [1] |
| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone | PC-3 | MTT | 11.8 | [3] |
| Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) | PC-3 | MTT | 17.2 | [3] |
| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | PC-3 | MTT | ~80 | [3] |
| 7,3'-Dimethoxyflavone | HL-60 | Alamar Blue | 8.0 | [1][4] |
| 3-Hydroxy-5,6,7,8,3',4'-hexamethoxyflavone | HL-60 | Alamar Blue | 5.0 | [1] |
| 5,7-Dimethoxyflavone | HepG2 | MTT | 25 | [5] |
| Cirsimaritin (5,4'-Dihydroxy-6,7-dimethoxyflavone) | Various | Not Specified | Not Specified | [6] |
Comparative Analysis of Anti-inflammatory Activity
Polymethoxyflavones, including analogs of this compound, exhibit significant anti-inflammatory effects. A key mechanism of their action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The substitution pattern on the flavonoid core plays a pivotal role in determining their inhibitory potency.
Generally, the presence of hydroxyl groups can influence the anti-inflammatory activity. For instance, some hydroxylated polymethoxyflavones have shown potent inhibition of NO production.[7][8] The arrangement of methoxy groups is also a critical factor.
The following table summarizes the inhibitory effects of various polymethoxyflavones on NO production.
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Nobiletin | RAW 264.7 | Griess Assay | >50 | [8] |
| Tangeretin | RAW 264.7 | Griess Assay | >50 | [8] |
| 6-Hydroxy-5,7,3',4'-tetramethoxyflavone | RAW 264.7 | Griess Assay | >50 | [7] |
| 5-Desmethylsinensetin | RAW 264.7 | Griess Assay | >50 | [7] |
| 3',4'-Dihydroxyflavone | RAW 264.7 | Griess Assay | 9.61 ± 1.36 | [9] |
| Luteolin | RAW 264.7 | Griess Assay | 16.90 ± 0.74 | [9] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the flavone analogs and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[10][11][12][13][14]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Molecular Mechanisms
Flavonoids, including this compound analogs, exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.[3][15][16][17][18][19][20][21][22]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Many flavonoids inhibit this pathway by preventing the degradation of IκB.[19][21][22]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between structure and antiproliferative activity of polymethoxyflavones towards HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cirsimaritin | C17H14O6 | CID 188323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Polymethoxyflavones Isolated from the Branches of Shiranuhi Tree -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 22. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,8-Dihydroxy-6,7-dimethoxyflavone and Its Analogs Against Standard Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 5,8-dihydroxy-6,7-dimethoxyflavone and its closely related analogs with established therapeutic agents in the fields of oncology, inflammation, and neuroprotection. This analysis is based on available preclinical data and aims to highlight areas of promise and guide future research.
Executive Summary
Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities. Among them, this compound and its structural analogs have demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties in various experimental models. This guide synthesizes the available quantitative data to compare the efficacy of these flavonoids with standard-of-care drugs such as cisplatin (B142131) and doxorubicin (B1662922) in oncology, diclofenac (B195802) and indomethacin (B1671933) for inflammation, and donepezil (B133215) and memantine (B1676192) for neurodegenerative diseases. While direct comparative studies are limited, this guide provides a framework for understanding the potential of these natural compounds in a therapeutic context.
Anticancer Activity: A Comparison with Chemotherapeutic Agents
Dihydroxy-dimethoxyflavone analogs have shown cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The data suggests that their efficacy is influenced by the specific hydroxylation and methoxylation patterns.
Table 1: Comparison of Anticancer Activity (IC50 Values)
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [1] |
| 5,4'-dihydroxy-6,7-dimethoxyflavone | A2058 (Melanoma) | Not explicitly stated, but showed strong antiproliferative effect | |
| Cisplatin | HepG2 (Liver Cancer) | 7 µg/ml (~23.3 µM) | [2] |
| Cisplatin | HepG2 (Liver Cancer) | 16.09 µg/ml (~53.6 µM) | [3] |
| Cisplatin | HepG2 (Liver Cancer) | 8.0 µM | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.68 µg/ml (~1.25 µM) | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | 8.306 µM | [6] |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/ml (~411 µM) | [7] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1.65 µg/mL (~3.03 µM) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[1][5]
Signaling Pathway: Flavonoid-Induced Apoptosis
Caption: Proposed mechanism of flavonoid-induced apoptosis.
Anti-inflammatory Effects: Benchmarking Against NSAIDs
Certain dihydroxy-dimethoxyflavones have demonstrated anti-inflammatory properties in animal models, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism appears to be the inhibition of pro-inflammatory mediators.
Table 2: Comparison of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Agent | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| 3',4',3,5,6,7,8-Heptamethoxyflavone | Rat | 100 mg/kg (i.p.) | 56 | [9] |
| Diclofenac | Rat | 30 mg/kg (p.o.) | Significant inhibition | [10] |
| Diclofenac | Rat | 3 mg/kg | Significant decrease | [11] |
| Diclofenac | Rat | 3.74 mg/kg (ED50) | 50 | [12] |
| Indomethacin | Rat | 0.66-2 mg/kg | Significant inhibition | [13] |
| Indomethacin | Rat | 10 mg/kg | Stronger inhibition than test compounds | [14] |
| Indomethacin | Rat | 20 mg/kg | Significant inhibition | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of a rat. This induces a localized inflammatory response characterized by edema (swelling). The test compound or a standard drug is administered orally or intraperitoneally before the carrageenan injection. The volume of the paw is measured at various time points after the injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control (vehicle-treated) group.[10][13]
Workflow: In Vivo Anti-inflammatory Screening
Caption: Workflow for carrageenan-induced paw edema assay.
Neuroprotective Potential: A Look at Alzheimer's Disease Models
Flavonoids are being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Their mechanisms of action include antioxidant properties and modulation of signaling pathways involved in neuronal survival.
Table 3: Comparison of Neuroprotective Activity
| Compound/Agent | Model | Endpoint | Effect | Reference |
| 5,7-dihydroxy-4-methoxyflavone | C. elegans (Aβ toxicity) | Paralysis Delay | Effective delay of amyloid beta-induced paralysis | [16] |
| 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone | N2a cells (Aβ toxicity) | Neuroprotection | Protection against beta-amyloid induced neurotoxicity | [17] |
| Donepezil | Rat septal neurons (Aβ toxicity) | LDH efflux | Significant reduction at 100 nmol/L and above | [18] |
| Donepezil | PC12 cells (Aβ toxicity) | Cell Viability | Antagonized Aβ-induced neurotoxicity | [19] |
| Memantine | Rat cortical neurons (NMDA toxicity) | Neuroprotection (IC50) | 0.81 µM (MTT assay) | [20] |
| Memantine | GluN1/GluN2B NMDA receptor | Inhibition (IC50) | 3.5 µM | [21] |
Experimental Protocol: Amyloid-Beta Induced Neurotoxicity Assay
To assess neuroprotective effects against Alzheimer's-related pathology, neuronal cell lines (e.g., PC12, N2a) or primary neurons are exposed to aggregated amyloid-beta (Aβ) peptides, which are known to be neurotoxic. The test compound is added to the cell culture prior to or concurrently with the Aβ treatment. Cell viability is then assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. A reduction in Aβ-induced cell death in the presence of the test compound indicates a neuroprotective effect.[18][19]
Signaling Pathway: Neuroprotection by Flavonoids
Caption: Potential neuroprotective mechanisms of flavonoids.
Conclusion
The available preclinical data suggests that this compound and its analogs possess promising therapeutic potential across oncology, inflammation, and neuroprotection. In some instances, their efficacy in in vitro and in vivo models is comparable to that of established therapeutic agents. However, it is crucial to note the following:
-
Direct Comparative Data is Lacking: There is a significant need for head-to-head studies comparing these flavonoids directly with standard drugs under the same experimental conditions.
-
Bioavailability and Pharmacokinetics: The efficacy of these compounds in vivo is highly dependent on their bioavailability, which can be a limitation for some flavonoids. Further research into formulation and delivery methods is warranted.
-
Specificity and Off-Target Effects: While showing promise, the broader pharmacological profile and potential off-target effects of these flavonoids need to be thoroughly investigated.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. phcog.com [phcog.com]
- 17. 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of 5,8-Dihydroxy-6,7-dimethoxyflavone Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivities of 5,8-Dihydroxy-6,7-dimethoxyflavone (DDF) with alternative flavonoid compounds. The information is compiled from published literature to support independent replication and further investigation. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Overview of this compound (DDF) Bioactivity
This compound is a flavonoid compound that has been investigated for its potential therapeutic properties. The primary reported bioactivity is its antioxidant and anti-inflammatory effect, specifically through the induction of heme oxygenase-1 (HO-1) expression. This activity suggests its potential utility in cardiovascular inflammatory diseases[1].
Comparative Analysis of Bioactivity
Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) | HO-1 Induction | Human Cardiac Fibroblasts (HCFs) | Time- and concentration-dependently induced HO-1 protein and mRNA expression. | [1] |
| 5,7-dimethoxyflavone (B190784) (5,7-DMF) | Rat Paw Edema | Rats | Comparable anti-inflammatory effect to aspirin. Markedly inhibited prostaglandin (B15479496) biosynthesis. | [2] |
| 3,5,6,7,3′,4′-hexamethoxyflavone (QUE) | Pro-inflammatory mediator production | LPS-induced RAW 264.7 macrophages | Repressed the production of prostaglandin E2 and nitric oxide. Suppressed the production of IL-6, IL-1β, and TNF-α. | [3] |
| Various Dihydroxyflavones (2',3'-DHF, 2',4'-DHF, 5,3'-DHF, 7,3'-DHF) | Carrageenan-induced hind paw edema | Rats | Produced 81-88% inhibition of inflammation at a dose of 50mg/kg. | [4] |
Anticancer Activity
While specific anticancer data for this compound is limited in the searched literature, data for structurally related methoxyflavones are presented below for comparative purposes.
| Compound | Cell Line | IC50 Value | Reference |
| 5,7-dimethoxyflavone (5,7-DMF) | Liver Cancer (HepG2) | 25 µM | [5][6] |
| 5,4'-dihydroxy-6,7,8-trimethoxyflavone (Xanthomicrol) | Colon Cancer (HCT116) | Reduced cell viability to 42% at 15 µM | [7] |
| 5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone (Sudachitin) | Colorectal Cancer (HCT-116) | 56.23 µM | [7] |
| 5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone (Sudachitin) | Colorectal Cancer (HT-29) | 37.07 µM | [7] |
| Tangeritin (5,6,7,8,4'-PeMF) | Prostate Cancer (PC3) | 17.2 µM | [7] |
| 5-demethyltangeritin (5-hydroxy-6,7,8,4'-TeMF) | Prostate Cancer (PC3) | 11.8 µM | [7] |
| Compound 3c (a synthetic 5,6,7-trimethoxyflavone (B192605) derivative) | Pancreatic Cancer (Aspc-1) | 5.30 µM | [8] |
Detailed Experimental Protocols
Heme Oxygenase-1 (HO-1) Induction Assay
This protocol is based on the methodology described for investigating the effect of DDF on HO-1 expression in human cardiac fibroblasts (HCFs)[1].
Objective: To determine the ability of a test compound to induce the expression of HO-1 protein and mRNA.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for HO-1 and a housekeeping gene (e.g., GAPDH)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: primary antibody against HO-1, primary antibody against a loading control (e.g., β-actin), and appropriate secondary antibodies
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate)
Procedure:
-
Cell Culture: Culture HCFs in appropriate medium until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for different time points. Include a vehicle control (solvent only).
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for HO-1 and the housekeeping gene to determine the relative mRNA expression levels.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against HO-1 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine relative protein expression.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as referenced in the study on 5,7-dimethoxyflavone[5][6].
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DDF-induced HO-1 Expression
Caption: Signaling pathway of DDF-induced HO-1 expression.
General Workflow for Bioactivity Screening
Caption: General experimental workflow for bioactivity screening.
References
- 1. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Perspectives: A Comparative Guide to 5,8-Dihydroxy-6,7-dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of preclinical studies on 5,8-Dihydroxy-6,7-dimethoxyflavone, also known as Skullcapflavone II. It offers an objective comparison of its performance with alternative flavonoids, supported by experimental data, to inform future research and drug development initiatives.
Executive Summary
This compound, a flavonoid derived from Scutellaria baicalensis, has demonstrated significant therapeutic potential in a range of preclinical models. Its biological activities primarily encompass anti-inflammatory, anti-cancer, and neuroprotective effects. Mechanistically, its actions are often attributed to the modulation of key signaling pathways, including the Transforming Growth Factor-β1 (TGF-β1)/Smad and the Reactive Oxygen Species (ROS)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This guide synthesizes the available quantitative data, details the experimental protocols of pivotal studies, and visually represents the compound's mechanisms of action.
Anti-Inflammatory Activity
This compound has shown potent anti-inflammatory effects in models of allergic asthma and atopic dermatitis.
Allergic Asthma
In a mouse model of ovalbumin (OVA)-induced allergic asthma, administration of Skullcapflavone II significantly mitigated key features of the disease.[1] Treatment led to a reduction in airway hyperresponsiveness, airway eosinophilia, and the production of Th2 cytokines.[1] Notably, it also suppressed subepithelial collagen deposition and goblet cell hyperplasia, indicating a potential to reverse airway remodeling.[1] These effects are linked to its ability to modulate the TGF-β1/Smad signaling pathway by elevating Smad7 expression and suppressing the phosphorylation of Smad2/3.[1]
Atopic Dermatitis
Topical application of Skullcapflavone II in a mouse model of atopic dermatitis induced by the vitamin D3 analog MC903 resulted in a significant amelioration of skin inflammation.[2] The treatment suppressed serum IgE levels, pruritus, skin hyperplasia, and the infiltration of inflammatory immune cells.[2] A comparative study demonstrated that Skullcapflavone II was more effective than another flavonoid, baicalein (B1667712), in suppressing serum IgE levels and the production of IL-4 and thymic stromal lymphopoietin (TSLP).[2]
Table 1: Comparison of Anti-Inflammatory Activity of Flavonoids in an Atopic Dermatitis Mouse Model
| Compound | Dosage/Administration | Key Findings | Reference |
| This compound (Skullcapflavone II) | Topical | Significantly suppressed MC903-induced serum IgE levels, pruritus, and skin inflammation. More effective than baicalein in reducing IgE, IL-4, and TSLP. | [2] |
| Baicalein | Topical | Suppressed MC903-induced skin thickening, pruritus, and AD-related cytokine production, but was less effective than Skullcapflavone II in reducing serum IgE, IL-4, and TSLP. | [2] |
| Hydrocortisone (HC) | Topical | Comparable to Skullcapflavone II in preventing pruritus, skin hyperplasia, and inflammatory cell infiltration. | [2] |
Cardioprotective Effects in Cardiac Fibrosis
In human cardiac fibroblasts, 5,8-Dihydroxy-4',7-dimethoxyflavone (a structurally related compound) has been shown to induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[3] This induction is mediated through the activation of the ROS-dependent p38 MAPK/Nrf2 signaling pathway.[3] Upregulation of HO-1 by this flavonoid can attenuate thrombin-induced connective tissue growth factor (CTGF) expression, suggesting its potential in the treatment of cardiac fibrosis.[3]
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, research on structurally similar flavonoids provides valuable insights. For instance, 5,7-dimethoxyflavone (B190784) has been shown to induce apoptosis and cell cycle arrest in liver cancer cells (HepG2) with an IC50 of 25 µM.[4] The anticancer effects of various flavonoids are often attributed to their ability to induce apoptosis through different cellular pathways.
Table 2: Comparative Anticancer Activity of Related Flavonoids (IC50 Values)
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [4] |
| Compound 1 (unspecified structure) | HCT116 (Colon) | 22.4 | [5] |
| Compound 2 (unspecified structure) | HCT116 (Colon) | 0.34 | [5] |
| Compound 54p | MDA-MB-468 (Breast) | 3.673 | [6] |
| Compound 54s | MDA-MB-468 (Breast) | 5.202 | [6] |
Neuroprotective Effects
Preclinical studies suggest that this compound possesses neuroprotective properties. In a rat model of cerebral ischemia, treatment with Skullcapflavone II (5, 10, and 15 mg/kg) reduced cerebral edema, infarct volume, and improved neurological deficits.[7] The protective effects were associated with a reduction in oxidative stress (increased GSH and SOD, decreased MDA) and inflammation (reduced TNF-α, IL-1β, and IL-6).[7] Furthermore, it modulated apoptotic pathways by increasing Bcl-2 and decreasing Bax expression, and promoted angiogenesis.[7]
Experimental Protocols
Ovalbumin (OVA)-Induced Asthma Mouse Model
-
Animals: Female BALB/c mice.[1]
-
Sensitization: Mice are sensitized by intraperitoneal injection of 20 μg OVA emulsified in 2 mg of aluminum hydroxide (B78521) in 0.2 ml of sterile PBS on day 0 and 14.[8]
-
Challenge: From day 21 to 25, mice are challenged by exposure to 1% OVA aerosol for 30 minutes daily.[8]
-
Treatment: this compound is administered to the mice during the challenge period.[1]
-
Outcome Measures: Airway hyperresponsiveness, inflammatory cell count in bronchoalveolar lavage (BAL) fluid, Th2 cytokine levels in BAL fluid, and histological analysis of lung tissue for collagen deposition and goblet cell hyperplasia.[1]
MC903-Induced Atopic Dermatitis Mouse Model
-
Animals: BALB/c mice.[2]
-
Induction: The vitamin D3 analog MC903 (calcipotriol) is topically applied to the ears of the mice to induce atopic dermatitis-like skin inflammation.[2]
-
Treatment: this compound is topically applied to the inflamed ear skin.[2]
-
Outcome Measures: Serum IgE levels, assessment of pruritus (scratching behavior), measurement of ear thickness, and histological analysis of skin for hyperplasia and inflammatory cell infiltration.[2]
Inhibition of PCSK9 mRNA Expression in HepG2 Cells
-
Cell Line: Human liver cancer cell line (HepG2).[9]
-
Treatment: HepG2 cells are treated with this compound at a concentration of 20 µM for 24 hours.[9]
-
Outcome Measure: The mRNA expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) is quantified using quantitative real-time PCR (qRT-PCR).[9]
Signaling Pathways and Mechanisms of Action
TGF-β1/Smad Signaling Pathway in Asthma
This compound modulates the TGF-β1/Smad signaling pathway, which plays a crucial role in airway inflammation and remodeling in asthma. It is suggested to act by increasing the expression of the inhibitory Smad7, which in turn suppresses the phosphorylation of Smad2 and Smad3, thereby mitigating the pro-inflammatory and pro-fibrotic effects of TGF-β1.[1]
ROS/p38 MAPK/Nrf2 Signaling Pathway in Cardiac Fibroblasts
In the context of cardiac health, a related dimethoxyflavone activates the Nrf2-mediated antioxidant response. It induces the generation of Reactive Oxygen Species (ROS), which in turn activates p38 MAPK. Activated p38 MAPK then promotes the phosphorylation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HO-1, leading to their expression and subsequent cytoprotective effects against fibrosis.[3]
Experimental Workflow for In Vivo Anti-Inflammatory Studies
The general workflow for evaluating the anti-inflammatory effects of this compound in vivo involves several key steps, from disease model induction to the analysis of therapeutic outcomes.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic candidate with multifaceted biological activities. Its potent anti-inflammatory effects, coupled with its potential in cardioprotection, cancer, and neuroprotection, warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the design of future studies aimed at translating these preclinical findings into clinical applications. Further research should focus on elucidating its pharmacokinetic and toxicological profiles, as well as exploring its efficacy in a broader range of disease models.
References
- 1. Skullcapflavone II inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Skullcapflavone II protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Potency of 5,8-Dihydroxy-6,7-dimethoxyflavone (Cirsiliol) and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids: 5,8-Dihydroxy-6,7-dimethoxyflavone, also known as Cirsiliol, and Luteolin. This analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants and known for their diverse biological activities, including potent anti-inflammatory effects. Luteolin is a well-studied flavonoid found in various fruits and vegetables. Cirsiliol, a less common flavonoid, has also demonstrated significant anti-inflammatory potential. This guide aims to objectively compare the anti-inflammatory potency of these two compounds by examining their effects on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of Cirsiliol and Luteolin from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Mediator Inhibited | Concentration/IC50 | Percentage Inhibition | Citation |
| Cirsiliol | Rat Intestinal Epithelial Cells (IEC-6) | LPS + IFN-γ | TNF-α | 10 µM | Significant reduction | [1] |
| IL-6 | 10 µM | Significant reduction | [1] | |||
| IL-1β | 10 µM | Significant reduction | [1] | |||
| HepG2 | IL-6 | CRP, IL-1β, ICAM-1, SOCS3 mRNA | Not specified | Significant suppression | [2] | |
| Luteolin | Mouse Alveolar Macrophages (MH-S) | LPS | NO | Dose-dependent | Not specified | [1] |
| PGE2 | Dose-dependent | Not specified | [1] | |||
| TNF-α | Dose-dependent | Not specified | [1] | |||
| IL-6 | Dose-dependent | Not specified | [1] | |||
| Rat Primary Astrocytes | LPS | NO | IC50 ~17.1 µM | Not specified | [3] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Citation |
| Cirsiliol | Mice | DNBS-induced colitis | 10 or 30 mg/kg | Significantly alleviated colitis symptoms, reduced weight loss, improved colon length, and suppressed pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [1] |
| Luteolin | Mice | Carrageenan-induced paw edema | 10 and 50 mg/kg (oral) | Efficiently suppressed paw edema. | Not specified |
| Mice | Cotton pellet granuloma | 10 and 50 mg/kg (oral) | Tendency to suppress granuloma formation. | Not specified |
Mechanisms of Anti-inflammatory Action
Both Cirsiliol and Luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (Cirsiliol)
Cirsiliol has been shown to inhibit the activation of both NF-κB and MAPK signaling pathways.[1] In a model of inflammatory bowel disease, Cirsiliol suppressed the phosphorylation of IκBα, p65, and IKKα/β in the NF-κB pathway.[4] It also inhibited the phosphorylation of p38, ERK, and JNK in the MAPK pathway.[4] Furthermore, Cirsiliol has been found to inhibit the IL-6-induced activation of STAT3, another crucial transcription factor in inflammation.[2]
Luteolin
Luteolin is a well-documented inhibitor of the NF-κB pathway. It blocks the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. Luteolin also attenuates the activation of the MAPK pathway.[4] Its anti-inflammatory actions are associated with the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Signaling Pathway Diagrams
Caption: Cirsiliol and Luteolin inhibit key inflammatory pathways.
Experimental Protocols
In Vitro Anti-inflammatory Assay in IEC-6 Cells
-
Cell Culture: Rat intestinal epithelial cells (IEC-6) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), bovine insulin, and antibiotics.
-
Inflammatory Stimulation: Cells are pre-treated with Cirsiliol (10 or 50 µM) for a specified time, followed by stimulation with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key proteins in the NF-κB (p-IκBα, p-p65, p-IKKα/β) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo DNBS-induced Colitis Model in Mice
-
Animal Model: Colitis is induced in mice by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS).
-
Treatment: Mice are orally administered with Cirsiliol (10 or 30 mg/kg body weight) daily for a specified duration.
-
Assessment of Colitis Severity: Disease activity index (DAI), body weight changes, and colon length are monitored to assess the severity of colitis.
-
Histological Analysis: Colon tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tissue damage and inflammation.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue homogenates are measured by ELISA.
Caption: Workflow for assessing in vivo anti-inflammatory effects.
Conclusion
Both this compound (Cirsiliol) and Luteolin demonstrate significant anti-inflammatory properties through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While Luteolin is a more extensively studied compound with a broader range of documented in vitro and in vivo activities, the available data for Cirsiliol indicates a comparable and potent anti-inflammatory potential, particularly in the context of intestinal inflammation.
For researchers and drug development professionals, both flavonoids represent promising candidates for the development of novel anti-inflammatory therapies. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic efficacy of these two compounds in various inflammatory disease models. The choice between Cirsiliol and Luteolin for further investigation may depend on the specific inflammatory condition being targeted, as well as considerations of bioavailability and pharmacokinetics.
References
- 1. Cirsiliol alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 5,8-Dihydroxy-6,7-dimethoxyflavone as a hazardous chemical waste. Proper containment, labeling, and disposal through a licensed service are mandatory.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound should be handled with care. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Toxic if swallowed.[1] | Avoid ingestion. Wash hands thoroughly after handling. |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1] | Do not release into the environment. Prevent entry into drains and waterways. |
| Skin Irritant | May cause skin irritation. | Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. |
| Eye Irritant | May cause eye irritation. | Wear safety glasses or goggles. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound must be classified as hazardous waste.
-
Segregate Incompatibles: Store this waste separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions or the release of toxic gases.[2]
2. Waste Accumulation and Storage:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often the best choice.[3] Ensure the container is in good condition.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation begins. The label must also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[2][4] This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: Waste containers must remain sealed except when adding waste.[3][5]
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), filter paper, or absorbent pads, must also be disposed of as hazardous waste. Place these items in a sealed and appropriately labeled container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[3]
4. Arranging for Final Disposal:
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department or equivalent is responsible for the collection and disposal of hazardous waste.[4][6] Do not attempt to dispose of this chemical through regular trash or down the drain.[6][7]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.
Quantitative Data Summary for Waste Handling
| Parameter | Guideline | Rationale |
| Maximum SAA Volume | 55 gallons of hazardous waste | Regulatory limit for satellite accumulation areas. |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | Stricter limit for "P-listed" or acutely toxic wastes.[4] |
| Container Headspace | Leave ~10% of container volume empty | To accommodate for expansion of liquid waste. |
| SAA Storage Time Limit | Up to one year for partially filled containers | Provided accumulation limits are not exceeded.[2] |
| Full Container Removal | Within 3 calendar days of being full | Regulatory requirement to prevent excessive storage in labs.[2][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Cirsimaritin | C17H14O6 | CID 188323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for Handling 5,8-Dihydroxy-6,7-dimethoxyflavone
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for analogous compounds, 5,8-Dihydroxy-6,7-dimethoxyflavone should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[1] For the structurally related compound Cirsimaritin (4',5-Dihydroxy-6,7-dimethoxyflavone), the hazards are classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, a comprehensive approach to personal protective equipment is mandatory.
The recommended level of PPE depends on the specific laboratory task being performed. The following table summarizes the minimum and recommended PPE for various operations.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when using organic solvents |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks throughout the experimental workflow.
1. Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage. The compound should be stored in a cool, dry, and dark place, with the container tightly sealed.[1][3]
2. Handling and Preparation:
-
Engineering Controls: To prevent the inhalation of fine powders, always handle the solid form of the compound and prepare stock solutions inside a certified chemical fume hood.[1]
-
Procedure:
-
Before beginning any work, ensure the work area is clean and free of clutter.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats for handling the solid powder.
-
Take care to avoid the creation of dust.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
All prepared solutions must be clearly labeled with the compound name, concentration, solvent, and the date of preparation.[1]
-
3. Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][3]
-
Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[1]
-
Compatibility: Do not mix this waste with other waste streams unless their compatibility has been confirmed.[1]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of an accidental spill or exposure.
First-Aid Measures:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Emergency response workflow for a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
